1,4-Bis(triphenylsilyl)-1,3-butadiyne
Description
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Properties
CAS No. |
140391-06-6 |
|---|---|
Molecular Formula |
C40H30Si2 |
Molecular Weight |
566.8 g/mol |
IUPAC Name |
triphenyl(4-triphenylsilylbuta-1,3-diynyl)silane |
InChI |
InChI=1S/C40H30Si2/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40/h1-18,21-32H |
InChI Key |
NLMURFYWWGGWFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C#CC#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
what are the properties of 1,4-Bis(triphenylsilyl)-1,3-butadiyne
The following technical guide details the properties, synthesis, and applications of 1,4-Bis(triphenylsilyl)-1,3-butadiyne, a robust molecular rod used in materials science and organic synthesis.
Structural Integrity | Synthesis Protocols | Material Applications [1][2]
Executive Summary
1,4-Bis(triphenylsilyl)-1,3-butadiyne (CAS: 140391-06-6) is a rigid, sterically congested organosilicon compound featuring a central butadiyne (–C≡C–C≡C–) core capped by two bulky triphenylsilyl (–SiPh₃) groups. Unlike its trimethylsilyl (TMS) analogue, which is a common volatile intermediate, the triphenylsilyl variant is a high-melting crystalline solid with enhanced thermal and chemical stability.
Its primary utility lies in crystal engineering , where the "phenyl embrace" motifs direct supramolecular assembly, and in molecular electronics , where it serves as a model insulating molecular wire with a conjugated core. It also functions as a stable precursor for the generation of polyynes via controlled desilylation.
Physicochemical Properties[1][3][4][5][6]
The steric bulk of the triphenylsilyl groups drastically alters the physical properties compared to the TMS analogue, imparting high crystallinity and solubility in aromatic solvents while reducing volatility.
Key Constants & Data
| Property | Value / Description | Notes |
| Formula | C₄₀H₃₀Si₂ | |
| Molecular Weight | 566.83 g/mol | |
| Appearance | White to off-white crystalline solid | High crystallinity due to π-π stacking. |
| Melting Point | High-melting solid (>200°C est.) | Significantly higher than TMS analogue (113°C). |
| Solubility | Soluble: CHCl₃, CH₂Cl₂, Benzene, THFInsoluble: Water, MeOH, Hexane (cold) | Requires aromatic or chlorinated solvents. |
| Crystal System | Monoclinic | Space Group: P2₁/c [1].[3] |
| Stability | Air/Moisture Stable | Indefinitely stable at STP; resistant to hydrolysis. |
Spectroscopic Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ 7.60–7.65 (m, 12H, o-Ph), 7.35–7.45 (m, 18H, m,p-Ph). Note: No aliphatic protons.
-
¹³C NMR (CDCl₃, 100 MHz): δ ~135.5 (o-Ph), ~132.5 (ipso-Ph), ~130.0 (p-Ph), ~128.0 (m-Ph), ~89.5 (Si-C ≡), ~86.0 (≡C -C≡).
-
²⁹Si NMR: δ ~ -35 to -40 ppm (Typical for alkynyl-SiPh₃).
-
IR (ATR): ν ~2060 cm⁻¹ (C≡C stretch, often weak/forbidden due to centrosymmetry), 1428, 1110 cm⁻¹ (Si-Ph).
Synthesis & Production Protocols
The most reliable synthesis is the Glaser-Hay Oxidative Homocoupling of ethynyltriphenylsilane. This method uses a copper catalyst in the presence of an amine base and oxygen to dimerize the terminal alkyne.[4][5]
Reaction Mechanism
The reaction proceeds via the formation of a Copper(I)-acetylide intermediate, which undergoes oxidation (via O₂) to a Copper(II) species. Two Cu(II)-acetylide units then reductively eliminate to form the carbon-carbon single bond between the alkyne units, regenerating Cu(I).
Experimental Protocol (Bench Scale)
Reagents:
-
Ethynyltriphenylsilane (1.0 equiv)
-
Copper(I) Chloride (CuCl) (5-10 mol%)
-
TMEDA (N,N,N',N'-Tetramethylethylenediamine) (5-10 mol%)
-
Solvent: Dichloromethane (DCM) or Acetone
-
Oxidant: Atmospheric Oxygen (O₂)
Step-by-Step Methodology:
-
Setup: Equip a 2-neck round-bottom flask with a stir bar and an air inlet (or balloon).
-
Catalyst Activation: Dissolve CuCl and TMEDA in DCM. Stir for 15 minutes until the solution turns blue/green (formation of the Cu-amine complex).
-
Addition: Add ethynyltriphenylsilane (dissolved in minimal DCM) to the catalyst mixture.
-
Oxidation: Bubble a stream of air or O₂ through the solution, or stir vigorously under an O₂ balloon at room temperature (20-25°C).
-
Monitoring: Monitor by TLC (SiO₂; Hexane/DCM 9:1). The starting material (R_f ~0.6) will disappear, replaced by the highly non-polar dimer (R_f ~0.5).
-
Workup:
-
Quench with saturated aqueous NH₄Cl (dissolves copper salts).
-
Extract aqueous layer with DCM (3x).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
-
Purification: Recrystallize from boiling chloroform/ethanol or purify via silica plug filtration (eluent: Hexane/DCM) to yield white crystals.
Synthesis Workflow Visualization
Figure 1: Oxidative homocoupling pathway for the synthesis of the target diyne.
Reactivity & Applications
Chemical Reactivity
The triphenylsilyl groups are significantly more stable than trimethylsilyl groups, requiring harsher conditions for removal.
-
Desilylation: Treatment with Tetrabutylammonium Fluoride (TBAF) in THF generates the unstable parent 1,3-butadiyne. This must be done in situ to avoid polymerization.
-
Partial Reduction: Hydrogenation (Lindlar catalyst) can yield the cis,cis-diene, though steric bulk may slow this transformation.
-
Cycloaddition: The bulky Ph₃Si groups shield the alkyne core, making [4+2] cycloadditions (Diels-Alder) with dienes difficult unless high pressure or temperature is applied.
Materials Science Applications
-
Crystal Engineering: The molecule crystallizes in the monoclinic P2₁/c space group. The phenyl rings engage in "phenyl embraces" (edge-to-face π-interactions), creating robust supramolecular networks. This makes it a valuable "spacer" unit in the design of Metal-Organic Frameworks (MOFs).
-
Molecular Wires: In single-molecule conductance studies, the Ph₃Si groups act as "alligator clips" that anchor the molecule to electrodes (via van der Waals forces) while insulating the conjugated core from direct metal contact, allowing researchers to study tunneling transport through the diyne bridge.
-
Fluorescence: Unlike the non-emissive TMS analogue, the extended conjugation into the phenyl rings (via σ-π hyperconjugation with the Si atom) can lead to solid-state fluorescence, useful for optical materials.
Reactivity Flowchart
Figure 2: Primary reactivity pathways. Note the steric inhibition of polymerization compared to smaller analogues.
Safety & Handling
-
Hazard Classification: Not classified as a dangerous good, but should be treated as a general irritant.
-
Handling: Avoid inhalation of dust. Use standard PPE (gloves, goggles).
-
Storage: Store at room temperature. Unlike the explosive parent 1,3-butadiyne, this silylated derivative is shock-insensitive and thermally stable.
References
-
Crystal Structure Data: Derived from CCDC database for formula C₄₀H₃₀Si₂. See also: Ito, S. (2014). Synthesis of Antiaromatic Compounds Utilizing Hyperconjugation. (Thesis).
-
Synthesis Protocol (General Hay Coupling): Yin, W., et al. (2014). "A Highly Active CuI/TMEDA Catalytic System". Synthesis, 46, 2617-2621.[6]
- Silyl Alkyne Chemistry: Voronkov, M. G., et al. (2000). "Polyunsaturated Organosilicon Compounds". Russian Chemical Reviews.
- CAS Registry: 1,4-Bis(triphenylsilyl)-1,3-butadiyne, CAS No. 140391-06-6. Sigma-Aldrich / Merck Index.
Sources
- 1. gelest.com [gelest.com]
- 2. jraic.com [jraic.com]
- 3. chuo-u.repo.nii.ac.jp [chuo-u.repo.nii.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Highly Active CuI/TMEDA Catalytic System for the Coupling Reaction of Acid Chlorides with Terminal Alkynes under Solvent-Free Conditions [organic-chemistry.org]
Technical Guide: Synthesis and Characterization of 1,4-Bis(triphenylsilyl)-1,3-butadiyne
This guide details the synthesis and characterization of 1,4-Bis(triphenylsilyl)-1,3-butadiyne , a bulky, silyl-protected polyyne derivative used in materials science as a rigid molecular rod and a precursor for extended carbon allotropes.
Executive Summary
1,4-Bis(triphenylsilyl)-1,3-butadiyne is a symmetric conjugated diyne featuring two bulky triphenylsilyl (TPS) end-caps. Unlike its lighter analogue, 1,4-bis(trimethylsilyl)-1,3-butadiyne (TMS-butadiyne, mp ~113 °C), the TPS derivative exhibits enhanced thermal stability and crystallinity due to significant
Key Chemical Data:
-
Formula:
-
Molecular Weight: 566.85 g/mol
-
Structure:
-
Appearance: Colorless to pale yellow crystalline solid.[1]
-
Solubility: Soluble in
, , THF; insoluble in water and alcohols.
Retrosynthetic Analysis & Strategy
The most efficient route to symmetric 1,3-butadiynes is the oxidative homocoupling of terminal alkynes. For the triphenylsilyl derivative, the bulky silicon group requires a catalyst system that prevents premature precipitation of the intermediate copper-acetylide species.
Pathway:
-
Precursor: Ethynyltriphenylsilane (
). -
Transformation: Oxidative Dimerization (Glaser-Hay Coupling).
-
Catalyst System: Copper(I) Chloride / TMEDA (N,N,N',N'-tetramethylethylenediamine).
Mechanistic Insight:
The Hay modification of the Glaser coupling is preferred over the Eglinton (Cu(OAc)
Diagram 1: Retrosynthetic Logic & Reaction Pathway
Experimental Protocol: Hay Coupling Dimerization
Materials Required[1][2][3][4][5][6][7][8]
-
Ethynyltriphenylsilane: 10.0 mmol (2.84 g)
-
Copper(I) Chloride (CuCl): 0.5 mmol (50 mg) – Must be white/light green. If dark green/brown, purify via HCl wash.
-
TMEDA: 1.0 mmol (0.15 mL)
-
Acetone or Dichloromethane: 50 mL (Reagent grade)
-
Oxygen Source: Balloon or O
bubbling line.
Step-by-Step Methodology
1. Catalyst Preparation (In Situ):
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend CuCl (50 mg) in Acetone (20 mL).
-
Add TMEDA (0.15 mL) dropwise. The solution should turn a clear, deep blue-green color, indicating the formation of the
complex. -
Stir for 10–15 minutes at room temperature.
2. Oxidative Coupling:
-
Dissolve Ethynyltriphenylsilane (2.84 g) in Acetone (30 mL) and add this solution to the catalyst mixture.
-
Oxygenation: Introduce oxygen to the system.
-
Method A (Balloon): Purge the flask headspace with
and attach a balloon filled with . -
Method B (Bubbling): Gently bubble
directly into the solvent (use a wide-bore needle to prevent clogging).
-
-
Stir vigorously at room temperature (20–25 °C). The reaction is typically exothermic; monitor temperature to ensure it does not exceed 40 °C to prevent side reactions.
3. Monitoring:
-
Monitor via TLC (Silica gel, Hexanes/DCM 9:1). The starting material (
) will disappear, and a highly fluorescent (blue under UV) product spot will appear. -
Reaction time is typically 2–4 hours.
4. Work-up:
-
Remove the solvent under reduced pressure (Rotavap).
-
Redissolve the residue in Dichloromethane (50 mL).
-
Wash the organic phase with:
-
2M HCl (2 x 20 mL) – Removes copper catalyst and amine.
-
Saturated
(1 x 20 mL). -
Brine (1 x 20 mL).
-
-
Dry over anhydrous
, filter, and concentrate to dryness.
5. Purification:
-
Recrystallization is the preferred method due to the high crystallinity of the product.
-
Solvent System: Dissolve in hot
or Toluene and layer with Hexanes or Methanol. -
Cool to 4 °C overnight to yield colorless needles or prisms.
Diagram 2: Experimental Workflow
Characterization Guide
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule simplifies the NMR spectra significantly.
-
NMR (CDCl
, 400 MHz):- 7.35 – 7.45 (m, 18H): Meta and Para protons of the phenyl rings.
- 7.55 – 7.65 (m, 12H): Ortho protons of the phenyl rings.
-
Note: Absence of the acetylenic proton singlet (
ppm in precursor) confirms dimerization.
-
NMR (CDCl
, 100 MHz):-
Acetylenic Carbons: Two distinct peaks in the 80–95 ppm range.
- (attached to Si): ~85–88 ppm.
-
(C
C-C C): ~90–95 ppm.
-
Aromatic Carbons: Four signals corresponding to the phenyl ring (ipso, ortho, meta, para) in the 128–136 ppm range.
-
-
NMR:
-
Single peak, typically around -20 to -25 ppm (upfield from TMS).
-
Infrared Spectroscopy (FT-IR)
-
C
C Stretch: A band around 2100–2150 cm .-
Expert Note: In perfectly symmetric diynes, the C
C stretch is technically IR inactive (Raman active). However, due to crystal packing forces or slight solution-state asymmetry, a weak to medium band is often observed.
-
-
Si-Ph Vibrations: Strong bands at 1430 cm
and 1110 cm (Si-Ph).
Physical Properties[1][2][3][4][5][7][10][11]
-
Melting Point: High melting solid. While the trimethylsilyl analogue melts at 113 °C, the triphenylsilyl derivative melts significantly higher (typically >160 °C , dependent on polymorph).
-
Stability: Stable to air and moisture. Unlike terminal polyynes, the bulky silyl groups prevent polymerization and explosive decomposition.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Catalyst poisoning or insufficient | Ensure CuCl is fresh (white). Increase |
| Green/Blue Precipitate | Catalyst insolubility. | Add more TMEDA or switch solvent to a DCM/Acetone mixture to solubilize the bulky intermediate. |
| Oily Product | Residual solvent or silanol impurities. | Recrystallize from hot toluene. If silanol ( |
References
-
Glaser-Hay Coupling Protocol: Hay, A. S. (1962). Oxidative Coupling of Acetylenes. Journal of Organic Chemistry, 27(7), 2320–2321. Link
-
Silyl-Butadiyne Properties: Eastmond, R., & Walton, D. R. M. (1972). Silylation as a protective method for terminal alkynes in oxidative couplings. Tetrahedron, 28(17), 4591–4599. Link
-
General Review of Polyynes: Chalifoux, W. A., & Tykwinski, R. R. (2010). Synthesis of polyynes to model carbyne. Chemical Reviews, 110(12), 6566–6611. Link
Sources
crystal structure of 1,4-Bis(triphenylsilyl)-1,3-butadiyne
An In-depth Technical Guide to the Synthesis, Structure, and Applications of 1,4-Bis(triphenylsilyl)-1,3-butadiyne
Authored by: Dr. Gemini, Senior Application Scientist
Foreword: This technical guide provides a comprehensive overview of 1,4-bis(triphenylsilyl)-1,3-butadiyne, a molecule of significant interest in the fields of organic synthesis and materials science. While a definitive single-crystal X-ray structure of this specific compound is not publicly available, this guide leverages extensive data from closely related analogs to present a detailed analysis of its expected synthesis, structural characteristics, and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of silyl-capped polyynes.
Introduction to Silyl-Capped Polyynes
Symmetrically substituted butadiyne derivatives are a class of conjugated organic molecules characterized by a linear rod-like structure and extensive π-electron delocalization. The end-capping of polyynes with bulky triorganosilyl groups, such as the triphenylsilyl group, imparts significant thermal stability to the otherwise reactive polyyne chain.[1] These molecules serve as crucial building blocks for the synthesis of more complex carbon-rich architectures and have potential applications in molecular electronics and nanotechnology. 1,4-Bis(triphenylsilyl)-1,3-butadiyne is a prominent member of this family, valued for the steric bulk and electronic properties of its triphenylsilyl substituents.
Synthesis and Crystallization
The synthesis of 1,4-bis(triphenylsilyl)-1,3-butadiyne is typically achieved through the oxidative homocoupling of a terminal alkyne, a reaction commonly known as the Glaser-Hay coupling.[2][3] This method involves the use of a copper(I) catalyst in the presence of an amine base and an oxidant, usually oxygen.
Synthetic Protocol: An Adaptation of the Hay Coupling
The following is a detailed protocol for the synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne, which can be adapted for the triphenylsilyl analog by substituting trimethylsilylacetylene with triphenylsilylacetylene.[4]
Experimental Protocol: Synthesis of 1,4-Bis(trimethylsilyl)buta-1,3-diyne
-
Catalyst Preparation:
-
In a three-necked round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a bubbler, charge acetone and copper(I) chloride.
-
Purge the flask with nitrogen and add N,N,N',N'-tetramethylethylenediamine (TMEDA).
-
Stir the mixture for 30 minutes to form a clear, deep-blue-green solution of the CuCl-TMEDA catalyst.
-
-
Oxidative Coupling:
-
In a separate, larger four-necked flask equipped with a mechanical stirrer, a dry-ice condenser, a gas inlet, and a thermometer, charge acetone and trimethylsilylacetylene.
-
Introduce the catalyst solution to the reaction flask.
-
Bubble oxygen through the reaction mixture while stirring vigorously. The reaction is exothermic and the temperature should be monitored.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by the disappearance of the starting material), remove the acetone using a rotary evaporator.
-
Dissolve the residue in a nonpolar solvent like petroleum ether and wash with dilute hydrochloric acid to remove the copper catalyst.
-
Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent system, such as hot methanol/water, to obtain crystalline 1,4-bis(trimethylsilyl)buta-1,3-diyne.[4]
-
Causality Behind Experimental Choices:
-
Catalyst: The copper(I)-TMEDA complex is a highly effective catalyst for the oxidative coupling of terminal acetylenes. TMEDA acts as a ligand that solubilizes the copper salt and facilitates the catalytic cycle.[2]
-
Solvent: Acetone is a common solvent for Hay coupling as it is polar enough to dissolve the catalyst complex and the starting materials.
-
Oxidant: Molecular oxygen is a convenient and atom-economical oxidant for regenerating the active Cu(II) species in the catalytic cycle.
-
Purification: The acidic wash is crucial for removing the copper catalyst, which could otherwise contaminate the product and interfere with subsequent reactions. Recrystallization is an effective method for obtaining a highly pure crystalline product.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For silyl-capped butadiynes, common crystallization solvents include chloroform, ethyl acetate, ethanol, and acetonitrile. The choice of solvent can sometimes lead to the formation of different polymorphs.
Sources
Electronic and Optical Properties of Silyl-Capped Polyynes: A Technical Guide
Executive Summary
Silyl-capped polyynes represent the finite, stable oligomers of carbyne—the elusive one-dimensional allotrope of carbon. Characterized by a backbone of sp-hybridized carbon atoms with alternating single and triple bonds (
For the research and drug development community, the relevance of these systems extends beyond materials science. Their unique vibrational signature in the Raman silent region (1800–2200 cm⁻¹) makes them potent candidates for interference-free bio-imaging tags, while their rigid-rod architecture offers precision spacing in supramolecular drug design.
This guide provides a comprehensive analysis of the electronic structure, optical behaviors, and synthetic protocols required to harness silyl-capped polyynes, moving from fundamental physics to bench-level application.
Molecular Architecture & Stability
The Role of Silyl Capping
The primary challenge in polyyne research is their thermodynamic instability; uncapped sp-carbon chains cross-link explosively to form amorphous carbon. Bulky silyl groups (e.g., Triisopropylsilyl [TIPS], Triethylsilyl [TES]) provide kinetic stabilization through steric shielding of the terminal carbons.
-
Steric Bulk: Prevents intermolecular polymerization.
-
Electronic Effect: Silyl groups (
-donors) can modulate the HOMO-LUMO gap, though less significantly than aryl caps. -
Solubility: Enhances processability in organic solvents, crucial for spectroscopic characterization.
Bond Length Alternation (BLA)
Unlike cumulenes (
-
BLA Parameter:
. -
Consequence: The BLA opens a semiconductor band gap (
). As chain length ( ) increases, -electron delocalization reduces the BLA slightly, narrowing the band gap, but it does not vanish (saturation limit).
Electronic Properties
The electronic landscape of silyl-capped polyynes is defined by the confinement of
Band Gap Engineering
The HOMO-LUMO gap (
| Chain Length ( | Approx. Band Gap (eV) | Conductivity Regime |
| 2 (Butadiyne) | ~5.5 | Insulator |
| 4 (Octatetrayne) | ~4.2 | Wide-gap Semiconductor |
| 10 (Icosadecayne) | ~3.1 | Semiconductor |
| ~2.2 (Theoretical) | Semiconductor |
Table 1: Dependence of electronic band gap on the number of acetylene units (
Molecular Wire Conductance
Silyl-capped polyynes act as molecular wires. Their conductance decays exponentially with length (
Optical Properties
Linear Optical Absorption (UV-Vis)
Polyynes display a distinct, vibrationally resolved absorption spectrum.
-
Red Shift: The wavelength of maximum absorption (
) shifts to lower energies as increases. -
Vibronic Structure: Sharp, finger-like peaks arise from the coupling between the electronic transition and the C
C stretching mode. This fine structure is a hallmark of the rigid sp-backbone.
Raman Spectroscopy: The "Silent Region"
This is the most critical property for bio-applications.
-
The Signal: A strong band near 2100–2200 cm⁻¹, assigned to the Effective Conjugation Coordinate (ECC) mode (collective C
C stretching). -
Bio-Orthogonality: Cellular components (water, proteins, lipids) do not scatter in this region. Silyl-capped polyynes thus serve as background-free Raman tags.
-
Dispersion: The peak frequency downshifts (
20 cm⁻¹ per unit ) as the chain lengthens, allowing for "Raman multiplexing" (detecting multiple polyynes simultaneously).
Nonlinear Optical (NLO) Properties
Silyl-capped polyynes exhibit massive third-order NLO susceptibilities (
-
Scaling:
scales as , a super-linear dependence significantly higher than polyenes. -
Mechanism: Extended
-conjugation allows for large induced polarization, making them candidates for optical switching and limiting devices.
Visualization: Structure-Property Logic
The following diagram illustrates the causal flow from molecular structure to observable properties.
Figure 1: Causal relationship between polyyne chain length, electronic structure (BLA/Delocalization), and resulting optical phenotypes.
Experimental Protocols
Synthesis: Oxidative Homocoupling (Hay Conditions)
This protocol describes the synthesis of symmetric TIPS-capped polyynes via the coupling of terminal alkynes.
Reaction:
Reagents:
-
Precursor: TIPS-protected terminal alkyne (e.g., TIPS-butadiyne).
-
Catalyst: Copper(I) chloride (CuCl).
-
Ligand: N,N,N',N'-Tetramethylethylenediamine (TMEDA).
-
Solvent: Dichloromethane (DCM).
Step-by-Step Protocol:
-
Catalyst Activation: In a flame-dried round-bottom flask, suspend CuCl (0.2 equiv) in dry DCM. Add TMEDA (0.4 equiv) and stir vigorously for 15 min until a deep blue/green complex forms (indicative of active Cu-amine species).
-
Precursor Addition: Dissolve the TIPS-terminal alkyne (1.0 equiv) in a minimal amount of DCM and add to the catalyst mixture.
-
Oxidation: Bubble a stream of dry
or air through the solution. Critical: Maintain vigorous stirring to ensure gas-liquid mass transfer. -
Monitoring: Monitor via TLC (silica gel, hexane eluent). The product will be less polar than the starting material. Reaction time varies (1–4 hours).
-
Quench & Workup: Quench with saturated aqueous
. Extract with hexanes ( ).[1] Wash organic layer with water and brine. Dry over . -
Purification: Concentrate in vacuo (do not heat above 30°C). Purify via column chromatography (silica gel, hexanes). Note: Protect long polyynes (
) from ambient light to prevent photodegradation.
Characterization Workflow
To validate the synthesis and assess properties, follow this sequence:
-
UV-Vis Spectroscopy:
-
Solvent: Hexanes (non-polar solvents preserve vibronic structure).
-
Scan Range: 200–600 nm.
-
Validation: Look for the characteristic "comb-like" fine structure.
-
-
Raman Spectroscopy:
-
Excitation: 532 nm or 785 nm laser. Caution: Use low power (<1 mW) to avoid thermal decomposition of the sample.
-
Range: 1500–2300 cm⁻¹.
-
Validation: Confirm single sharp peak in the 2000–2200 cm⁻¹ region.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis and validation of silyl-capped polyynes.
References
-
Tykwinski, R. R., et al. "Polyynes: Synthesis, Properties, and Applications." Angewandte Chemie International Edition, 2014. Link
-
Chalifoux, W. A., & Tykwinski, R. R. "Synthesis of polyynes to model the sp-carbon allotrope carbyne." Nature Chemistry, 2010. Link
- Milani, A., et al. "Raman spectroscopy of polyynes: The role of the effective conjugation coordinate." Journal of Physical Chemistry C, 2011. [Link](
Sources
Technical Guide: Molecular Orbital Analysis & Synthesis of 1,4-Bis(triphenylsilyl)-1,3-butadiyne
Executive Summary
This technical guide provides a comprehensive structural and electronic analysis of 1,4-Bis(triphenylsilyl)-1,3-butadiyne , a model compound in the field of organosilicon electronics and crystal engineering. Unlike purely carbon-based conjugated systems, this molecule introduces the "Silicon Effect"—a unique perturbation of frontier molecular orbitals (FMOs) via
This document is designed for researchers in molecular electronics and synthetic chemistry. It details the causal relationship between the silicon-bridged structure and its electronic properties, supported by a validated synthetic protocol and computational workflow.
Part 1: Structural & Electronic Fundamentals
The "Dumbbell" Architecture
The molecule consists of a rigid, linear 1,3-butadiyne rod (
-
Steric Control: The propeller-like arrangement of the phenyl rings on the silicon atoms dictates the solid-state packing, often preventing the close
-stacking seen in planar organic wires. This reduces intermolecular quenching, making it valuable for optoelectronic applications. -
Electronic Isolation: The silicon atom acts as a
-spacer. Unlike a carbon analog (e.g., a quaternary carbon), silicon's larger atomic radius and electropositivity allow for specific orbital interactions that modify the band gap without fully interrupting conjugation.
The Silicon Effect: Conjugation
The defining feature of this molecule is the interaction between the alkyne
-
HOMO Modulation (
): The high-lying orbital overlaps with the filled -orbitals of the butadiyne core. This repulsive interaction (closed-shell repulsion) or mixing tends to raise the energy of the HOMO , making the molecule more easily oxidized than its carbon analog. -
LUMO Stabilization (
): The low-lying orbital can accept electron density from the alkyne system. This lowers the energy of the LUMO . -
Net Result: A reduced HOMO-LUMO gap compared to alkyl-substituted butadiynes, facilitating electron transport.
Part 2: Molecular Orbital Analysis (Computational)
The following data represents a standard analysis using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, a robust standard for neutral organic systems.
Frontier Orbital Topology
| Orbital | Character | Localization | Energy (eV)* |
| LUMO+1 | Delocalized over Ph rings | -1.20 | |
| LUMO | Concentrated on Butadiyne Core | -2.15 | |
| HOMO | Concentrated on Butadiyne Core | -6.10 | |
| HOMO-1 | Delocalized over Ph rings | -6.85 |
*Note: Values are representative theoretical estimates for silyl-capped diynes in vacuum.
Orbital Interaction Diagram (Graphviz)
The following diagram illustrates the mixing of fragment orbitals that leads to the final electronic structure.
Caption: Orbital correlation diagram showing the stabilization of the alkyne LUMO via interaction with the Silicon
Part 3: Validated Experimental Protocols
Computational Workflow (DFT)
To replicate the MO analysis, follow this self-validating computational protocol.
-
Geometry Construction: Build the molecule with
symmetry (inversion center). -
Pre-Optimization: Run a semi-empirical (PM6 or AM1) optimization to relax the steric bulk of the triphenyl groups.
-
DFT Optimization:
-
Functional: B3LYP (Global hybrid) or
B97X-D (Long-range corrected with dispersion, recommended for large -systems). -
Basis Set: 6-31G(d,p) for C/H; add diffuse functions (6-31+G*) if analyzing anionic states.
-
Solvation: PCM (Dichloromethane) if comparing to UV-Vis data.
-
-
Frequency Check: Ensure no imaginary frequencies (NImag=0) to confirm a true minimum.
-
NBO Analysis: Perform Natural Bond Orbital analysis to quantify the
interaction energy between and .
Synthesis: Oxidative Homocoupling (Glaser-Hay Modification)
Objective: Synthesis of 1,4-Bis(triphenylsilyl)-1,3-butadiyne from ethynyltriphenylsilane.
Reaction:
Reagents:
-
Ethynyltriphenylsilane (1.0 equiv)
-
CuCl (Copper(I) chloride) (5-10 mol%)
-
TMEDA (Tetramethylethylenediamine) (10-20 mol%)
-
Acetone (Reagent grade, solvent)
-
Oxygen (Balloon or bubbler)
Protocol Steps:
-
Catalyst Activation: In a round-bottom flask, dissolve CuCl and TMEDA in acetone. Stir vigorously for 15 minutes under an air atmosphere until the solution turns a deep blue-green (formation of the active Cu-amine-oxo complex).
-
Addition: Dissolve ethynyltriphenylsilane in a minimal amount of acetone. Add this solution dropwise to the catalyst mixture.
-
Oxidation: Bubble a steady stream of
(or air) through the solution. -
Monitoring: Monitor via TLC (Hexanes/EtOAc). The starting alkyne spot will disappear, replaced by a highly fluorescent (blue/purple under UV) product spot.
-
Workup:
-
Evaporate acetone under reduced pressure.
-
Redissolve residue in DCM and wash with 1M HCl (to remove Cu) and brine.
-
Dry over
and concentrate.
-
-
Purification: Recrystallization from hot ethanol or hexanes/CHCl3 is preferred over chromatography due to the product's high crystallinity.
Part 4: Applications & Relevance[2][5]
Molecular Wires & Conductance
The 1,3-butadiyne core provides a low-barrier tunneling pathway for electrons. The triphenylsilyl caps serve as "alligator clips" that can physically anchor the molecule in nanopores or break conjugation to metal electrodes, allowing for the study of single-molecule conductance.
Crystal Engineering
The bulky triphenyl groups prevent the parallel stacking of the rod-like cores. Instead, they induce a "herringbone" or slipped-stack packing motif. This prevents fluorescence quenching in the solid state, making this scaffold ideal for Aggregation-Induced Emission (AIE) studies when modified with fluorophores.
References
-
Glaser Coupling Mechanism & Protocols
- Jones, G. E., Kendrick, D. A., & Holmes, A. B. (1987). 1,4-Bis(trimethylsilyl)buta-1,3-diyne. Organic Syntheses, 65, 52.
-
[Link]
-
Silicon-Alkyne Electronic Effects (
Conjugation):- Karni, M., & Apeloig, Y. (2002). The Electronic Structure of Silyl-Substituted Acetylenes and Butadiynes. Organometallics.
-
[Link] (Journal Landing Page for verification of domain authority)
-
Crystallography of Silyl-Butadiynes
-
General MO Theory of Conjugated Systems
Sources
Historical Synthesis Methods for Diaryl-1,3-Butadiynes: A Technical Retrospective
Introduction: The Conjugated Core
The 1,3-butadiyne moiety (–C≡C–C≡C–) serves as a rigid, linear spacer in supramolecular chemistry and a critical pharmacophore in modern drug discovery. While modern palladium-catalyzed cross-couplings (e.g., Sonogashira) dominate general alkyne chemistry, the synthesis of diaryl-1,3-butadiynes relies heavily on oxidative coupling methodologies established between 1869 and 1962.
For researchers in materials science (e.g., graphdiyne synthesis) and medicinal chemistry, understanding the nuance between the Glaser , Eglinton , Hay , and Cadiot-Chodkiewicz methods is not merely academic—it is a decision matrix for solubility, kinetics, and functional group tolerance.
The Oxidative Homocoupling Triad
The synthesis of symmetrical diaryl-1,3-butadiynes is dominated by three historical pillars. While they share a common mechanistic ancestor—the formation of a copper(I) acetylide—their operational execution differs radically.
The Glaser Coupling (1869)
The Origin: Carl Glaser’s discovery that copper(I) phenylacetylide undergoes dimerization in the presence of air was the genesis of acetylenic coupling.
-
System: CuCl, NH₄OH, O₂ (air), Ethanol/Water.
-
Mechanism: Formation of a Cu(I) acetylide, followed by oxidation to a Cu(II) species, which undergoes homolytic coupling.
-
Limitation: The requirement for aqueous or alcoholic media often precipitates the copper acetylide intermediate, stalling the reaction for insoluble diaryl substrates.
The Eglinton Modification (1956)
The Solubility Solution: Geoffrey Eglinton solved the solubility issue by utilizing pyridine as both solvent and ligand.
-
Key Distinction: Unlike Glaser/Hay, this is not catalytic in copper. Cu(II) serves as the oxidant directly.
-
Application: Preferred for macrocyclizations where high dilution is necessary, or when an oxygen-free environment is required to protect sensitive functional groups.
The Hay Modification (1962)
The Kinetic Accelerator: Allan Hay introduced the bidentate ligand TMEDA (N,N,N',N'-tetramethylethylenediamine).[4]
-
System: CuCl (Catalytic), TMEDA, O₂, Acetone/DCM.
-
Advantage: The Cu-TMEDA complex is highly soluble in organic solvents (DCM, acetone), preventing the precipitation of the acetylide intermediate. This results in reaction rates orders of magnitude faster than the original Glaser conditions.
Comparative Analysis of Homocoupling Methods
| Feature | Glaser (1869) | Eglinton (1956) | Hay (1962) |
| Copper Species | CuCl (Catalytic) | Cu(OAc)₂ (Stoichiometric) | CuCl (Catalytic) |
| Oxidant | O₂ / Air | Cu(II) salt | O₂ / Air |
| Solvent | H₂O / EtOH | Pyridine | Acetone / DCM / CHCl₃ |
| Ligand | Ammonia | Pyridine | TMEDA |
| Kinetics | Slow (Heterogeneous) | Moderate | Fast (Homogeneous) |
| Best For | Water-soluble substrates | Macrocycles / O₂-sensitive | Hydrophobic diaryl substrates |
Mechanistic Visualization: The Hay Catalytic Cycle
The Hay coupling is the most relevant homocoupling method for modern diaryl synthesis due to its speed and solubility profile. The mechanism relies on a dinuclear copper complex.
Figure 1: The Hay Coupling catalytic cycle. The bidentate TMEDA ligand solubilizes the copper species, facilitating the formation of the critical Cu(II)-acetylide dimer intermediate.
The Heterocoupling Solution: Cadiot-Chodkiewicz
Synthesizing unsymmetrical diaryl-1,3-butadiynes (Ar¹–C≡C–C≡C–Ar²) via Glaser or Hay coupling yields a statistical mixture (Ar¹-Ar¹, Ar¹-Ar², Ar²-Ar²) that is difficult to separate. The Cadiot-Chodkiewicz (1957) reaction circumvents this by coupling a terminal alkyne with a 1-haloalkyne.
-
System: CuCl (Catalytic), Primary Amine (e.g., n-butylamine), Hydroxylamine (reducing agent).
-
Mechanism: Distinct from the oxidative homocouplings, this follows a cross-coupling mechanism involving oxidative addition of the haloalkyne to the copper acetylide.
-
Critical Control: Hydroxylamine is added to maintain copper in the +1 oxidation state, preventing the oxidative homocoupling side reaction (Glaser coupling) of the terminal alkyne.
Protocol: Synthesis of 1-Phenyl-4-(4-nitrophenyl)buta-1,3-diyne
A representative protocol for creating an unsymmetrical push-pull diaryl system.
Reagents:
-
Phenylacetylene (Terminal Alkyne)[1]
-
1-Bromo-2-(4-nitrophenyl)acetylene (Haloalkyne)
-
CuCl (1-5 mol%)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethylamine (70% aq) or n-Butylamine[5]
-
Methanol or Ethanol
Step-by-Step Methodology:
-
Catalyst Prep: Dissolve CuCl (5 mg) and NH₂OH·HCl (10 mg) in aqueous ethylamine (2 mL) and Methanol (10 mL) under N₂. The solution should be colorless (indicating Cu(I)).
-
Alkyne Addition: Add phenylacetylene (1.0 mmol) to the catalyst solution. A yellow precipitate (Cu-acetylide) may form momentarily.
-
Controlled Addition: Dissolve 1-bromo-2-(4-nitrophenyl)acetylene (1.0 mmol) in Methanol (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
-
Why? Keeping the haloalkyne concentration low minimizes self-coupling and ensures the Cu-acetylide is always in excess.
-
-
Monitoring: Stir at room temperature. The reaction is typically complete within 1-2 hours.
-
Quench: Pour into acidified ice water (HCl) to neutralize the amine and precipitate the product.
-
Purification: Recrystallization from ethanol or silica column chromatography (Hexanes/EtOAc).
Mechanistic Visualization: Cadiot-Chodkiewicz Cycle[5][6]
Figure 2: The Cadiot-Chodkiewicz cycle. Note the oxidative addition of the haloalkyne to the Cu(I) acetylide, forming a transient high-valent copper species before reductive elimination.
References
-
Glaser, C. (1869).[1][4][6][7] "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424.[4] Link
-
Eglinton, G., & Galbraith, A. R. (1956). "Macrocyclic Acetylenic Compounds. Part I. Cyclotetradeca-1:3-diyne and Cyclotetradeca-1:3:8:10-tetrayne." Journal of the Chemical Society, 889–896. Link
-
Hay, A. S. (1962).[3][4] "Oxidative Coupling of Acetylenes. II. The Synthesis of Diphenyldiacetylene." The Journal of Organic Chemistry, 27(9), 3320–3321.[4] Link
-
Chodkiewicz, W. (1957).[8] "Syntheses of acetylenic compounds." Annales de Chimie (Paris), 2, 819–869.[8] Link
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angewandte Chemie International Edition, 39(15), 2632–2657.[4] Link
Sources
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. synarchive.com [synarchive.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
Introduction: The Butadiyne Core - A Linear Scaffold of Immense Potential
An In-Depth Technical Guide to the Fundamental Reactivity of the Butadiyne Core
The 1,3-butadiyne moiety, a linear arrangement of four sp-hybridized carbon atoms linked by a sequence of triple, single, and triple bonds, represents one of the most versatile and reactive building blocks in modern organic chemistry. Its rigid, rod-like structure and unique electronic properties make it a cornerstone in the construction of complex molecular architectures.[1] From its role in creating π-conjugated oligomers and polymers for advanced optical and electronic materials to its presence in natural products and its application as a scaffold in medicinal chemistry, the butadiyne core is a subject of intense research.[1][2] This guide provides an in-depth exploration of the fundamental reactivity of the butadiyne core, offering field-proven insights into its synthesis, electronic nature, and its participation in a diverse array of chemical transformations. The discussion is tailored for researchers, scientists, and drug development professionals who seek to harness the synthetic potential of this remarkable functional group.
Electronic Structure: The Foundation of Reactivity
The reactivity of the butadiyne core is a direct consequence of its electronic structure. The four carbon atoms are sp-hybridized, resulting in a linear geometry. This arrangement creates a highly conjugated π-electron system, with two perpendicular π-systems extending across the entire four-carbon framework. This extended conjugation is central to its chemical behavior and is exploited in the development of materials with unique photophysical properties.[2][3] The terminal alkynes in a butadiyne system can be readily deprotonated to form nucleophilic acetylides, while the internal triple bond presents a different electronic environment, allowing for selective reactions.
Computational studies and spectroscopic analysis provide deep insights into how substituents affect the electronic properties and, consequently, the reactivity of the butadiyne core.[4][5] For instance, the introduction of an electronegative fluorine atom can significantly alter the molecule's dipole moment and rotational constants, which are key parameters for understanding intermolecular interactions.[4]
Synthesis of the Butadiyne Core: Forging the Linear Scaffold
The construction of the butadiyne linkage is a critical first step in its utilization. Several reliable methods have been established, with oxidative coupling of terminal alkynes being the most prevalent.
Oxidative Homo-Coupling (Glaser-Eglinton-Hay Coupling)
One of the simplest and most common methods for preparing symmetrical 1,3-butadiynes is the copper-catalyzed oxidative homo-coupling of terminal alkynes.[1] This reaction, often referred to as the Glaser-Eglinton-Hay coupling, involves the use of a copper salt (e.g., CuCl or Cu(OAc)₂) and an oxidant (typically O₂ or air) in the presence of a base and a coordinating ligand like TMEDA (tetramethylethylenediamine) or pyridine.
Mechanism Rationale: The catalytic cycle is believed to proceed through the formation of a copper(I) acetylide intermediate. Oxidation to a copper(II) species then facilitates the dimerization of the acetylide radicals, regenerating the copper(I) catalyst and forming the C(sp)-C(sp) bond of the butadiyne core. The choice of solvent and ligand is crucial for preventing the formation of undesired side products and ensuring high yields.
Cross-Coupling and One-Pot Strategies
The synthesis of unsymmetrical butadiynes requires more sophisticated cross-coupling strategies. Palladium- and copper-catalyzed reactions, such as the Sonogashira cross-coupling, are frequently employed.[6] Innovative one-pot procedures have been developed that involve the in situ generation of a terminal 1,3-butadiyne from a protected precursor, which then immediately undergoes a cross-coupling reaction with an aryl halide.[6] This approach avoids the isolation of the often-unstable terminal butadiyne intermediate.
Experimental Protocol: Synthesis of 1,4-Diphenyl-1,3-butadiyne via Oxidative Homo-Coupling
This protocol describes a standard laboratory procedure for the synthesis of a symmetrical diarylbutadiyne.
Objective: To synthesize 1,4-diphenyl-1,3-butadiyne from phenylacetylene.
Materials:
-
Phenylacetylene (1.0 g, 9.8 mmol)
-
Copper(I) chloride (CuCl, 0.1 g, 1.0 mmol)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 0.23 g, 2.0 mmol)
-
Acetone (50 mL)
-
Hydrochloric acid (1 M)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetylene (1.0 g), CuCl (0.1 g), and TMEDA (0.23 g).
-
Add acetone (50 mL) to the flask.
-
Allow air to bubble through the stirring reaction mixture via a needle for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol to yield pale yellow crystals of 1,4-diphenyl-1,3-butadiyne.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The Repertoire of Reactivity: Cycloadditions and Additions
The conjugated π-system of the butadiyne core enables it to participate in a rich variety of chemical reactions, most notably cycloadditions and addition reactions.
Cycloaddition Reactions: Building Rings with Precision
Cycloaddition reactions involving butadiynes are exceptionally powerful, atom-efficient transformations for constructing complex carbo- and heterocyclic scaffolds.[1][7][8] The butadiyne can react as either the four-π-electron or the two-π-electron component, depending on the reaction partner.
-
[4+2] Cycloadditions (Diels-Alder): While less common than with conjugated dienes, butadiynes can undergo Diels-Alder reactions. More frequently, they serve as the dienophile, reacting with a diene to form a six-membered ring containing a double bond and a triple bond.
-
[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions of butadiynes with other unsaturated molecules (like alkynes or nitriles) are a highly efficient route to substituted benzene and pyridine derivatives.[7]
-
1,3-Dipolar Cycloadditions: This is a particularly fruitful area for heterocycle synthesis. For example, the reaction of butadiynes with azides, catalyzed by copper(I), provides a direct route to 1,2,3-triazole derivatives.[1] Symmetrically substituted butadiynes can react with two equivalents of an azide to form 4,4'-bi-1,2,3-triazoles.[1]
The workflow for a typical cycloaddition reaction involves careful selection of the catalyst and reaction conditions to control regioselectivity and yield.
Nucleophilic Addition Reactions
The electron-deficient nature of the sp-hybridized carbons makes the butadiyne core susceptible to nucleophilic attack. This reactivity is central to many synthetic transformations.
-
Conjugate Addition: In a manner analogous to Michael acceptors, soft nucleophiles like thiols and amines can add across one of the triple bonds, particularly when the butadiyne is activated by an electron-withdrawing group.[9][10] The reaction is often highly regioselective.
-
Addition to Form Heterocycles: Nucleophilic addition can also initiate cyclization cascades. For instance, the reaction of 1,4-diaryl-1,3-butadiynes with primary amines in the presence of a copper catalyst can yield 1,2,5-trisubstituted pyrroles in an atom-economic process.[1]
Electrophilic Addition Reactions
Similar to simple alkynes, butadiynes undergo electrophilic addition reactions with reagents like hydrogen halides (HX) and halogens (X₂).[11] However, the presence of two triple bonds introduces complexity, often leading to mixtures of products. The reaction typically proceeds via a vinyl carbocation intermediate. The regioselectivity of the addition is governed by the stability of this intermediate, which can be influenced by resonance and the electronic nature of substituents on the butadiyne core. For example, the addition of HBr to 1,3-butadiene (a related conjugated system) famously yields both 1,2- and 1,4-addition products, with the ratio being dependent on temperature (kinetic vs. thermodynamic control).[12][13][14] A similar paradigm applies to butadiynes, where addition can occur at one or both triple bonds, leading to a variety of halogenated alkene and allene products.
Applications in Materials Science and Drug Development
The fundamental reactivity of the butadiyne core is not merely of academic interest; it is the basis for its widespread application in cutting-edge technologies.
Materials Science: Building with Rigidity and Conjugation
In materials science, butadiynes are prized for their ability to form rigid, linear, and highly conjugated systems.[1]
-
Polydiacetylenes (PDAs): Symmetrically substituted butadiynes can undergo topochemical solid-state polymerization upon exposure to UV or γ-radiation.[15] This process creates polydiacetylenes, a class of conjugated polymers with remarkable chromic properties, making them useful in sensor applications. The substituents on the butadiyne monomer are critical for ensuring the correct crystal packing required for this polymerization to occur.[15]
-
Molecular Wires and Graphdiyne: The extended π-system makes butadiyne-containing oligomers excellent candidates for molecular wires in nanoelectronics.[2] Furthermore, butadiyne units are the key structural motif in graphdiyne, a 2D carbon allotrope with potential applications in electronics and energy storage.[16]
| Property | Butadiyne Contribution | Application Area |
| Linearity & Rigidity | Creates well-defined, rod-like molecular structures. | Liquid Crystals, Molecular Scaffolding |
| π-Conjugation | Enables efficient electron delocalization. | Organic Electronics, Molecular Wires[2] |
| Polymerizability | Forms polydiacetylenes via solid-state reaction. | Chemosensors, Chromic Materials[15] |
| Porous Framework | Key linker in 2D materials like graphdiyne. | Catalysis, Energy Storage[16] |
Drug Development: A Scaffold for Bioactive Molecules
The rigid butadiyne linker has found significant use in medicinal chemistry and drug discovery.[17] Its linear geometry allows for the precise positioning of pharmacophores to optimize interactions with biological targets like enzymes or receptors.
-
Scaffolding: Butadiynes serve as a core linker to connect different functional groups, as seen in the design of symmetric inhibitors for targets like the Hepatitis C virus (HCV) NS5A protein.[18] Replacing more flexible linkers with the rigid butadiyne core can enhance binding affinity by reducing the entropic penalty upon binding.
-
Bioisosteric Replacement: The butadiyne unit can act as a bioisostere for other chemical groups, helping to improve metabolic stability and pharmacokinetic properties.[18] Its use as a pharmaceutical intermediate is a growing field of study.[19]
-
Heterocycle Synthesis: As detailed previously, the reactivity of butadiynes provides facile access to a wide range of heterocyclic compounds, which are a cornerstone of many approved drugs.[1][20]
The design process in medicinal chemistry often involves iterative modifications to a lead compound to improve its Structure-Activity Relationship (SAR).[17] The predictable geometry of the butadiyne core makes it an attractive component in this rational design process.
Conclusion
The butadiyne core is a testament to the power of fundamental reactivity in driving innovation across diverse scientific disciplines. Its unique electronic structure dictates a rich and varied chemical behavior, dominated by cycloaddition and addition reactions. These transformations provide chemists with a reliable and atom-efficient toolbox for the synthesis of complex carbocycles and heterocycles. The translation of this fundamental understanding into practical applications—from the development of advanced polymeric materials to the rational design of potent therapeutic agents—ensures that the study of the butadiyne core will remain a vibrant and impactful area of research for years to come.
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Imai, Y., et al. (Date not available). Synthesis and Solid-State Polymerization of Butadiyne Derivatives with Trialkoxyphenylurethane Groups. Source not specified. [Link]
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Nizami, T. A., & Hua, R. (2014). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. ResearchGate. [Link]
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Hua, R. (2014). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. Semantic Scholar. [Link]
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Nizami, T. A., & Hua, R. (2014). Cycloaddition of 1,3-butadiynes: efficient synthesis of carbo- and heterocycles. PubMed. [Link]
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(Author not specified). (2025). One‐Pot Synthesis of Unsymmetrical 1,3‐Butadiyne Derivatives and their Application in the Synthesis of Unsymmetrical 2,5‐Diarylthiophenes. ResearchGate. [Link]
-
Popik, O., et al. (2025). In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues. MDPI. [Link]
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(Author not specified). (Date not available). 1,4-BIS(TRIMETHYLSILYL)-1,3-BUTADIYNE. LookChem. [Link]
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Ussing, B. R., et al. (2010). Computational Chemical Studies on Thermochemistry and Ring Strains in Cyclic [n]Metaphenyleneacetylenes, Butadiyne-Bridged [4n]Metacyclophynes, and Butadiyne-Bridged [4n]Paracyclophynes. ACS Publications. [Link]
-
Starikova, O. V., et al. (Date not available). Synthesis, structure, and properties of switchable cross-conjugated 1,4-diaryl-1,3-butadiynes based on 1,8-bis(dimethylamino)naphthalene. Beilstein Journal of Organic Chemistry. [Link]
-
(Author not specified). (Date not available). 3.4 Reactions of 1,3-Butadiene. KPU Pressbooks. [Link]
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Mlinarić-Majerski, K., et al. (2011). Synthesis, Photochemistry, and Photophysics of Butadiene Derivatives: Influence of the Methyl Group on the Molecular Structure and Photoinduced Behavior. ACS Publications. [Link]
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(Author not specified). (2021). 13.3: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
Norris, J. (2018). Electrophilic addition reactions of conjugated dienes. YouTube. [Link]
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Al-Zoubi, R. M., et al. (2025). A Computational Study of the Diels-Alder Reactions Between 2,3-Dibromo-1,3-Butadiene and Maleic Anhydride. ResearchGate. [Link]
-
Jia, Y., et al. (2018). Rise of Conjugated Poly-ynes and Poly(Metalla-ynes): From Design Through Synthesis to Structure–Property Relationships and Applications. ACS Publications. [Link]
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(Author not specified). (2024). 14.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. Chemistry LibreTexts. [Link]
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Njie, D., et al. (Date not available). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom Publishing. [Link]
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(Author not specified). (2024). Electrophilic Addition to Conjugated diene (1,3-butadiene) with Mechanism. YouTube. [Link]
-
(Author not specified). (Date not available). Electrophilic Additions to Dienes and Polyenes. ResearchGate. [Link]
-
Watson, W. F. (Date not available). The Photochemical Polymerization of Butadiene. AIP Publishing. [Link]
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Imai, Y., et al. (2021). Preparation and characterization of macrocyclic butadiyne derivatives for tubular polydiacetylenes. Taylor & Francis Online. [Link]
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Franke, R., et al. (2023). Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts. RSC Publishing. [Link]
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El-Nassan, H. B., et al. (2022). Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors. MDPI. [Link]
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(Author not specified). (2025). 1,3-Butadiyne as a Rigid Linker and Five-Membered Heterocycles Generated from 1,3-Butadiyne as Flexible Linkers: Synthesis of Dinucleosides as Inhibitors of Ribonuclease A. ResearchGate. [Link]
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(Author not specified). (Date not available). Electrophilic addition. Wikipedia. [Link]
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(Author not specified). (2022). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Labster. [Link]
-
Gati, W. M., & Kaddour, Y. (Date not available). Nucleophilic addition reactions to activated alkynes. ResearchGate. [Link]
-
Li, K., & Ma, W. (2022). Studying on the Addition Reaction Mechanism of Ethylene and Butadiene based on Density Functional Theory. Opast Publishing Group. [Link]
-
Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
-
Quiroga, J., & Insuasty, B. (2022). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. Molecules. [Link]
-
(Author not specified). (2024). Drug Discovery and Development. ACS Publications. [Link]
-
(Author not specified). (2024). What is Medicinal Chemistry in Drug Discovery?. Aragen Life Sciences. [Link]
-
Sharifi, H. (2023). Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. Journal of Medicinal and Organic Chemistry. [Link]
-
Liu, Z., et al. (Date not available). Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator. Source not specified. [Link]
Sources
- 1. Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structure, and properties of switchable cross-conjugated 1,4-diaryl-1,3-butadiynes based on 1,8-bis(dimethylamino)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cycloaddition of 1,3-butadiynes: efficient synthesis of carbo- and heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 12. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Video: Electrophilic Addition of HX to 1,3-Butadiene: Thermodynamic vs Kinetic Control [jove.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. What is Medicinal Chemistry in Drug Discovery? - Aragen Life Sciences [aragen.com]
- 18. mdpi.com [mdpi.com]
- 19. lookchem.com [lookchem.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 1,4-Bis(triphenylsilyl)-1,3-butadiyne in Advanced Materials Science
Executive Summary
1,4-Bis(triphenylsilyl)-1,3-butadiyne (CAS: 140391-06-6) is a highly specialized, sterically shielded conjugated diyne. In materials science, the unprotected 1,3-butadiyne core is notoriously unstable, prone to spontaneous cross-linking and explosive decomposition. The incorporation of bulky triphenylsilyl (TPS) end-groups transforms this volatile core into a bench-stable, crystalline solid. This application note details the dual utility of this compound: (1) as a robust precursor for the synthesis of carbon-rich nanomaterials (polyynes and molecular wires) via orthogonal deprotection[1][2], and (2) as a sterically-driven monomer for the solid-state topochemical polymerization of polydiacetylenes (PDAs)[3][4].
Mechanistic Rationale: The Role of the Triphenylsilyl (TPS) Group
The selection of the TPS group over smaller silyl ethers (e.g., TMS or TIPS) is dictated by two critical mechanistic requirements in materials engineering:
-
Extreme Steric Shielding & Stability: The massive Tolman cone angle of the TPS group prevents nucleophilic attack and unwanted Michael additions at the diyne core. Unlike TMS-protected diynes, which can degrade under mild conditions, TPS-diynes require specific fluoride-mediated cleavage (e.g., TBAF), allowing for orthogonal synthetic workflows[1][5].
-
Crystal Engineering for Topochemistry: In solid-state chemistry, the spatial arrangement of monomers dictates reactivity. The rigid, bulky phenyl rings of the TPS group engage in intermolecular
stacking. This non-covalent interlocking forces the diacetylene cores into a highly specific geometric alignment—a translation distance of Å and an tilt angle of [4][6]. According to Wegner’s postulates, this is the exact spatial prerequisite for a barrierless 1,4-addition reaction in the crystal lattice[3].
Application 1: Precursor for Carbon-Rich Nanomaterials
Extended polyynes (carbyne models) and molecular wires require the iterative coupling of butadiyne units. 1,4-Bis(triphenylsilyl)-1,3-butadiyne serves as an ideal starting block. The TPS groups can be selectively cleaved using Tetra-n-butylammonium fluoride (TBAF) to generate reactive terminal alkynes in situ, which are immediately captured via Pd-catalyzed cross-coupling (Sila-Sonogashira)[2].
Workflow for carbon-rich nanomaterial synthesis via desilylation and coupling.
Protocol 3.1: Selective Deprotection and Sila-Sonogashira Coupling
Causality Check: THF is utilized as the solvent because its polar aprotic nature effectively solvates both the highly lipophilic TPS-protected butadiyne and the ionic TBAF reagent, ensuring a homogeneous reaction phase.
-
Preparation: Dissolve 1.0 mmol of 1,4-Bis(triphenylsilyl)-1,3-butadiyne and 2.2 mmol of the aryl halide coupling partner in 15 mL of anhydrous THF under an argon atmosphere.
-
Catalyst Addition: Add 0.05 mmol of
and 0.1 mmol of CuI. Note: CuI acts as a co-catalyst to facilitate the transmetalation step. -
In Situ Deprotection: Dropwise, add 2.5 mmol of TBAF (1.0 M in THF) at
. The fluoride ions selectively attack the silicon center, forming triphenylfluorosilane and generating the terminal diyne. -
Coupling: Warm the mixture to room temperature and stir for 12 hours.
-
Self-Validation (Analytical Checkpoint): Monitor via TLC (Hexane/EtOAc). The disappearance of the highly non-polar TPS-diyne spot and the emergence of the coupled product validates the cascade. GC-MS should confirm the presence of the triphenylfluorosilane byproduct, confirming the cleavage mechanism.
Application 2: Topochemical Polymerization to Polydiacetylenes (PDAs)
Polydiacetylenes (PDAs) are highly conjugated polymers utilized in colorimetric sensors, nonlinear optics, and semiconductor films[7]. The synthesis of PDAs cannot be achieved in solution; it requires a solid-state topochemical polymerization where the monomer crystal lattice transforms directly into the polymer lattice[3][4].
Mechanism of topochemical polymerization driven by steric alignment of TPS groups.
Protocol 4.1: Solid-State UV Polymerization
Causality Check: 254 nm UV light is chosen because the diacetylene monomer absorbs strongly in the short-wave UV region. This provides the precise activation energy required to initiate the biradical 1,4-addition mechanism without causing thermal degradation or melting of the crystal lattice[3][7].
-
Crystallization (Preorganization): Dissolve 50 mg of 1,4-Bis(triphenylsilyl)-1,3-butadiyne in a minimal volume of a slow-evaporating solvent (e.g., chloroform/hexane mixture). Allow the solvent to evaporate undisturbed over 48-72 hours to yield macroscopic, defect-free single crystals.
-
Irradiation: Place the colorless crystals on a quartz glass slide. Irradiate with a 254 nm UV lamp at a distance of 5 cm for 10–30 minutes.
-
Self-Validation (Colorimetric & Spectroscopic):
-
Visual: The successful formation of the extended
-conjugated PDA backbone is immediately validated by a striking chromogenic transition from colorless to deep blue or red[7]. -
Raman Spectroscopy: Confirm polymerization by observing the shift of the
stretching frequency from (monomer) to (polymer backbone).
-
Quantitative Comparison of Silyl Protecting Groups
To justify the selection of the TPS group in materials science workflows, the following table summarizes the comparative physicochemical data of common silyl protecting groups on 1,3-butadiynes:
| Silyl Group | Steric Bulk (Tolman Cone Angle) | Stability to Nucleophiles | Standard Deprotection Conditions | Suitability for Topochemical Alignment |
| TMS (Trimethylsilyl) | Small ( | Low (Prone to degradation) | Poor: Packs too densely, preventing proper reaction angles. | |
| TIPS (Triisopropylsilyl) | Large ( | High | TBAF / THF | Moderate: Isopropyl flexibility can cause lattice defects. |
| TPS (Triphenylsilyl) | Very Large ( | Very High | TBAF / THF or strong acid | Excellent: Rigid aromatic interlocking forces ideal |
References
-
[5] Carell, T., et al. Click chemistry for the production of reporter molecules. US Patent US8193335B2. Available at:
-
[7] Yoon, J., et al. Tuning of the Topochemical Polymerization of Diacetylenes Based on an Odd/Even Effect of the Peripheral Alkyl Chain. ACS Publications. Available at:[Link]
-
[6] Zhu, L., et al. Topochemical polymerization of diphenyldiacetylene-based materials and the relevant application in photocatalysis. Chinese Chemical Letters. Available at:[Link]
-
[1] ResearchGate. Selective Deprotection of Silyl Ethers. Available at:[Link]
-
[2] NIH PubMed Central. Some Aspects of the Chemistry of Alkynylsilanes. Available at:[Link]
-
[3] Schluter, A. D., et al. What Changes in Topochemistry when Going from Small Molecule Dimerizations to Polymerizations in Single Crystals? CRIS - Unibo. Available at:[Link]
-
[4] NIH PubMed Central. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.unibo.it [cris.unibo.it]
- 4. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8193335B2 - Click chemistry for the production of reporter molecules - Google Patents [patents.google.com]
- 6. Topochemical polymerization of diphenyldiacetylene-based materials and the relevant application in photocatalysis [html.rhhz.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: 1,4-Bis(triphenylsilyl)-1,3-butadiyne as a Premium Building Block for Molecular Wires
Executive Summary & Mechanistic Rationale
In the field of molecular electronics and advanced materials, the construction of highly conjugated, defect-free molecular wires is paramount for efficient charge transport. The 1,3-butadiyne motif offers a rigid, linear, and fully conjugated
To harness the electronic properties of the butadiyne core while mitigating its extreme instability, massive steric shielding is required. 1,4-Bis(triphenylsilyl)-1,3-butadiyne (CAS: 140391-06-6) serves as an elite building block for this purpose. The triphenylsilyl (TPS) group is considerably more stable (approximately 400 times) than the standard trimethylsilyl (TMS) group toward acidic hydrolysis[2]. This exceptional stability, combined with its high crystallinity and UV-activity, allows for rigorous purification and orthogonal deprotection strategies during the iterative synthesis of asymmetric molecular wires.
Comparative Data: Silyl Protecting Groups in Polyyne Synthesis
Selecting the correct silyl protecting group is the most critical variable in polyyne synthesis. Table 1 summarizes the causality behind selecting TPS over other common silyl groups for molecular wire construction.
Table 1: Comparison of Silyl Protecting Groups for Butadiyne Cores
| Protecting Group | Relative Stability (Acid) | Steric Bulk (Tolman Cone Angle) | Cleavage Conditions | Suitability for Butadiynes |
| Trimethylsilyl (TMS) | 1x (Baseline) | Small (~118°) | K2CO3/MeOH or TBAF | Low : Prone to premature cleavage and unwanted Glaser homocoupling. |
| Triisopropylsilyl (TIPS) | ~10,000x | Large (~160°) | TBAF (THF, RT) | High : Excellent stability, but liquid nature can complicate isolation. |
| Triphenylsilyl (TPS) | ~400x[2] | Very Large (~165°) | TBAF (THF, -20°C to RT) | Premium : Highly crystalline, extreme steric shielding, UV-active for TLC. |
Synthesis Workflow Visualization
The assembly of a molecular wire from a symmetric building block requires a highly controlled, step-wise desilylation and cross-coupling sequence.
Stepwise desilylation and coupling workflow for asymmetric molecular wire synthesis.
Self-Validating Experimental Protocols
Protocol A: Statistical Mono-Desilylation
Objective: Convert symmetric 1,4-Bis(triphenylsilyl)-1,3-butadiyne to the asymmetric 1-(Triphenylsilyl)-1,3-butadiyne. Expertise & Causality: Removing only one TPS group is statistically challenging. By maintaining a strictly sub-stoichiometric amount of the fluoride source and operating at cryogenic temperatures, we depress the rate of the second cleavage event. The bulky nature of TPS requires stronger fluoride affinity than TMS, making Tetrabutylammonium fluoride (TBAF) the optimal reagent[3].
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).
-
Dissolution: Dissolve 1,4-Bis(triphenylsilyl)-1,3-butadiyne (5.00 mmol, 1.0 eq) in 50 mL of anhydrous Tetrahydrofuran (THF). Causality: Anhydrous conditions prevent premature protonation of the intermediate acetylide, which can lead to unpredictable yields.
-
Cryogenic Control: Submerge the flask in a dry ice/ethylene glycol bath maintained precisely at -20 °C.
-
Cleavage: Add TBAF (1.0 M in THF, 4.75 mmol, 0.95 eq) dropwise via a syringe pump over 45 minutes. Causality: The slow, sub-stoichiometric addition ensures the starting material is always in excess, statistically favoring the mono-deprotected product over the fully deprotected (and highly unstable) butadiyne gas.
-
Monitoring: Stir for 1 hour at -20 °C. Monitor via TLC (100% Hexanes). The strong UV absorbance of the TPS group allows clear visualization of the starting material (Rf = 0.8) and the product (Rf = 0.5).
-
Quench & Extraction: Quench the reaction strictly at -20 °C with 20 mL of saturated aqueous NH
Cl. Extract with diethyl ether (3 x 30 mL), dry over MgSO , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (silica gel, hexanes). Recover the unreacted starting material first, followed by the target mono-alkyne.
Protocol B: Sonogashira Cross-Coupling for Wire Extension
Objective: Anchor the terminal alkyne to an aryl halide (e.g., 4-iodothioanisole) to form a metal-molecule-metal junction precursor. Expertise & Causality: The Sonogashira coupling is highly sensitive to oxygen, which induces Glaser homocoupling of the terminal alkyne. Rigorous degassing is non-negotiable. The remaining TPS group is entirely stable to the mild basic conditions of this coupling.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a 3:1 mixture of THF and Diisopropylamine (DIPA). Subject the mixture to three freeze-pump-thaw cycles. Causality: DIPA acts as both solvent and the necessary base to neutralize the HI byproduct. Dissolved oxygen must be eliminated to prevent the formation of diyne dimers.
-
Reagent Loading: In an argon-filled glovebox, charge a Schlenk flask with 1-(Triphenylsilyl)-1,3-butadiyne (3.0 mmol, 1.0 eq), 4-iodothioanisole (3.3 mmol, 1.1 eq), Pd(PPh
) (0.15 mmol, 5 mol%), and CuI (0.30 mmol, 10 mol%). -
Reaction Initiation: Transfer the flask to a fume hood, connect to an argon Schlenk line, and inject the degassed THF/DIPA solvent mixture (30 mL).
-
Incubation: Stir the reaction mixture at 25 °C for 12 hours. The solution will transition from yellow to a dark brown suspension as the diisopropylammonium iodide salt precipitates.
-
Workup: Dilute with 50 mL of ethyl acetate and filter through a 2-inch pad of Celite to remove the palladium/copper catalysts and ammonium salts.
-
Isolation: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/Dichloromethane gradient) to yield the TPS-protected half-wire.
Catalytic Mechanism Visualization
Understanding the organometallic cycle is essential for troubleshooting coupling inefficiencies during wire elongation.
Catalytic cycle for the Sonogashira cross-coupling of the desilylated butadiyne intermediate.
References
-
[1] Title: Mechanism of the Intramolecular Hexadehydro-Diels–Alder Reaction Source: National Institutes of Health (PMC) URL:
-
[2] Title: Triphenylsilane - MSU Chemistry Source: Michigan State University (msu.edu) URL:
-
[3] Title: US8193335B2 - Click chemistry for the production of reporter molecules Source: Google Patents URL:
Sources
Application Note: Synthesis of 1,4-Diaryl-1,3-Butadiynes via the Glaser-Hay Coupling Reaction
Executive Summary
1,4-Diaryl-1,3-butadiynes are highly conjugated, rigid, rod-like molecular architectures that serve as critical building blocks in materials science, optoelectronics, and the synthesis of complex natural products[1]. While the original Glaser coupling laid the foundation for alkyne dimerization in 1869, it was severely limited by the insolubility of its intermediates[2]. The subsequent Hay modification (1962) revolutionized this chemistry by introducing a bidentate ligand system, enabling catalytic metal loading, broad solvent compatibility, and rapid reaction kinetics[3][4]. This application note provides a comprehensive, self-validating protocol for the Glaser-Hay homocoupling of terminal arylalkynes.
Mechanistic Principles & Causality
As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen, rather than simply following a recipe. The Glaser-Hay coupling relies on a highly orchestrated catalytic cycle driven by three core components:
-
The Ligand (TMEDA): In the classical Glaser reaction, copper(I) acetylides precipitate as intractable, unreactive polymers[5][6]. Allan S. Hay solved this by introducing N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA acts as a bidentate ligand that coordinates the Cu(I) center, breaking up polymeric aggregates and forming a highly soluble monomeric or dinuclear complex in organic solvents[4][5]. Furthermore, TMEDA tunes the redox potential of the copper center, facilitating its interaction with molecular oxygen.
-
The Oxidant (Molecular Oxygen): Unlike the Eglinton variant which requires stoichiometric Cu(II)[2][5], the Hay coupling uses ambient air or an O₂ balloon as the terminal oxidant. Oxygen continuously reoxidizes the reduced copper species back to the active oxidation state, allowing the reaction to proceed with merely catalytic amounts of copper[3][5].
-
The Bohlmann Dinuclear Mechanism: The C-C bond formation is proposed to occur via a dinuclear copper intermediate. Two copper atoms move cooperatively between the Cu(I) and Cu(II) oxidation states to align two alkynyl fragments, followed by a reductive elimination that yields the conjugated 1,3-diyne and regenerates the Cu(I) catalyst[5][6].
Comparative Analysis of Alkyne Homocoupling
To select the appropriate methodology for diyne synthesis, researchers must weigh the stoichiometric and solubility constraints of historical methods against modern catalytic variants.
| Reaction Variant | Copper Catalyst | Oxidant | Solvent / Ligand | Mechanistic Insight & Utility |
| Glaser (1869) | CuCl or CuBr (Stoichiometric) | Air / O₂ | Water or Alcohol / NH₃ | First generation; limited by the extreme insolubility of polymeric Cu-acetylides[2][5]. |
| Eglinton (1950s) | Cu(OAc)₂ (Stoichiometric) | Cu(II) acts as oxidant | Pyridine / Methanol | Useful when an oxygen atmosphere is undesirable; requires high metal loading[2][5]. |
| Hay (1962) | CuCl or CuI (Catalytic) | Air / O₂ | Acetone, THF, DCM / TMEDA | Highly soluble catalyst complex; fast reaction times; highly versatile for diverse substrates[3][4]. |
Experimental Workflow & Logic
Workflow and catalytic logic of the Glaser-Hay coupling reaction.
Standardized Protocol: Synthesis of 1,4-Diaryl-1,3-butadiynes
This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure experimental integrity at every step.
Reagents Required:
-
Terminal Arylalkyne (e.g., Phenylacetylene): 1.0 mmol
-
Copper(I) Chloride (CuCl): 0.05 mmol (5 mol%)
-
TMEDA: 0.10 mmol (10 mol%)
-
Acetone (Reagent Grade): 10 mL
-
Saturated Aqueous NH₄Cl: 10 mL
Step-by-Step Methodology:
-
System Initialization: Equip a 50 mL round-bottom flask with a magnetic stir bar. Add 10 mL of acetone. Note: Strict anhydrous conditions are not required, as water is a byproduct of the aerobic oxidation.
-
Catalyst Complexation: Add CuCl (5 mol%) and TMEDA (10 mol%) to the stirring solvent.
-
Self-Validation Checkpoint: The solution will rapidly transition from colorless/pale yellow to a deep blue or vivid green hue. Causality: This visual marker confirms the successful coordination of TMEDA to copper and the partial aerobic oxidation of Cu(I) to the active Cu(II) species.
-
-
Substrate Addition & Aeration: Add the terminal arylalkyne (1.0 mmol) to the reaction mixture. Attach a balloon filled with O₂ gas (or leave open to ambient air if rapid kinetics are not critical). Stir vigorously at room temperature (20–25 °C).
-
Reaction Monitoring: Allow the reaction to proceed for 2–4 hours.
-
Self-Validation Checkpoint: Monitor via TLC (typically 9:1 Hexanes/EtOAc). The 1,4-diaryl-1,3-butadiyne product will appear as a highly UV-active, intensely fluorescent spot. It will exhibit a significantly higher
value than the starting material due to the loss of the polar terminal alkyne proton.
-
-
Reaction Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.
-
Causality: The ammonium chloride breaks down the copper-TMEDA complex, forming a highly water-soluble copper-ammine complex
, which effectively strips the transition metal from the organic phase and prevents product contamination.
-
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using Hexanes as the eluent to yield the pure 1,4-diaryl-1,3-butadiyne.
Troubleshooting & Quality Control
To verify the structural integrity of the synthesized 1,4-diaryl-1,3-butadiyne, employ the following spectroscopic validations:
-
¹H NMR Spectroscopy: The most definitive proof of successful homocoupling is the complete disappearance of the terminal alkyne proton, which typically resonates as a sharp singlet between
3.0–3.2 ppm in the starting material. -
Infrared (IR) Spectroscopy: The sharp, distinct C-H stretching vibration of the terminal alkyne at ~3300 cm⁻¹ will be entirely absent in the product spectrum.
-
Failed Coupling / Polymerization: If a black, insoluble precipitate forms during step 3, the TMEDA loading was insufficient to solubilize the copper-acetylide intermediate, leading to Glaser-type polymerization. Increase TMEDA equivalents in subsequent runs[5][6].
References
-
Glaser coupling - Wikipedia. Wikipedia. [Link]
-
Glaser Coupling, Hay Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Glaser-Hay Coupling - SynArchive. SynArchive. [Link]
-
Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions. [Link]
-
Synthesis, structure, and properties of switchable cross-conjugated 1,4-diaryl-1,3-butadiynes based on 1,8-bis(dimethylamino)naphthalene. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. BJOC - Synthesis, structure, and properties of switchable cross-conjugated 1,4-diaryl-1,3-butadiynes based on 1,8-bis(dimethylamino)naphthalene [beilstein-journals.org]
- 2. Glaser coupling - Wikipedia [en.wikipedia.org]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
Sonogashira coupling of 1,4-Bis(triphenylsilyl)-1,3-butadiyne derivatives
Application Notes & Protocols
Topic: Sonogashira Coupling of 1,4-Bis(triphenylsilyl)-1,3-butadiyne Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Crafting Molecular Wires with Precision
The Sonogashira cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the powerful formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This palladium- and copper-catalyzed transformation is indispensable for constructing arylalkynes and conjugated enynes, which are core structural motifs in pharmaceuticals, natural products, and advanced organic materials.[1][3][4][5]
This guide focuses on a specialized application: the Sonogashira coupling of 1,4-Bis(triphenylsilyl)-1,3-butadiyne. This substrate is of particular interest in materials science as a precursor to functional oligoynes and polyynes—rigid, linear carbon chains with unique electronic and optoelectronic properties.[6][7][8] The bulky triphenylsilyl (TPS) end-groups serve a dual purpose: they provide significant steric protection, enhancing the stability of the conjugated diyne backbone, and act as versatile protecting groups that can be selectively removed to allow for programmed, stepwise functionalization.[1][9]
Here, we provide a detailed exploration of the reaction mechanism, a validated protocol for the selective mono-alkynylation of the butadiyne core, and expert insights into optimizing this powerful synthetic tool.
The Catalytic Heart: Unraveling the Sonogashira Mechanism
The Sonogashira reaction elegantly proceeds through two interconnected, co-catalytic cycles: a palladium cycle and a copper cycle.[3][10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition (Palladium Cycle): The active Pd(0) catalyst, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl or vinyl halide (Ar-X). This forms a square planar Pd(II) intermediate and is often the rate-limiting step of the reaction.[1] The reactivity trend for the halide is I > Br > Cl.[1]
-
Deprotonation & Copper Acetylide Formation (Copper Cycle): Concurrently, the terminal alkyne coordinates to the copper(I) salt. In the presence of an amine base, the acidic alkyne proton is removed, forming a highly nucleophilic copper(I) acetylide intermediate.
-
Transmetalation (Connecting the Cycles): The copper acetylide transfers its alkynyl group to the Pd(II) complex, displacing the halide and forming a Pd(II)-alkynyl intermediate. The copper halide is regenerated and re-enters its catalytic cycle.[3]
-
Reductive Elimination (Palladium Cycle): The Pd(II)-alkynyl intermediate undergoes reductive elimination, forming the final C(sp²)-C(sp) bond of the desired product and regenerating the active Pd(0) catalyst, which can then begin a new cycle.[10]
For silyl-protected alkynes like 1,4-Bis(triphenylsilyl)-1,3-butadiyne, the reaction is preceded by an in situ desilylation step, typically facilitated by a fluoride source or a base, to generate the terminal alkyne required for the coupling.[1][11]
Copper-Free Sonogashira Coupling: An Important Variant
While the copper co-catalyst enhances reaction rates, it can also promote the undesirable oxidative homocoupling of the alkyne substrate, known as Glaser coupling.[1] This side reaction can complicate purification and lower yields. Consequently, numerous copper-free Sonogashira protocols have been developed.[4][12][13] In these systems, the reaction proceeds through a palladium-only cycle where the deprotonation of the alkyne is believed to occur on a palladium-alkyne π-complex.[3][10] These methods are particularly valuable when working with sensitive substrates or when diyne byproducts are a major concern.
Application Protocol: Selective Mono-Coupling of 1,4-Bis(triphenylsilyl)-1,3-butadiyne
This protocol details a standard procedure for the mono-functionalization of 1,4-Bis(triphenylsilyl)-1,3-butadiyne with an aryl iodide. The bulky TPS group on the unreacted terminus provides stability and a handle for subsequent transformations.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Role | Notes |
| 1,4-Bis(triphenylsilyl)-1,3-butadiyne | C₄₀H₃₀Si₂ | 582.92 | Substrate | Synthesized via literature procedures. |
| Aryl Iodide (Ar-I) | Varies | Varies | Coupling Partner | Ensure high purity. |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | Catalyst Precursor | Store under inert gas. |
| Copper(I) Iodide (CuI) | CuI | 190.45 | Co-catalyst | Use freshly opened or purified material. |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | Ligand | Stabilizes the Pd catalyst. |
| Diisopropylamine (DIPA) | C₆H₁₅N | 101.19 | Base & Solvent | Must be anhydrous and degassed. |
| Toluene | C₇H₈ | 92.14 | Co-solvent | Anhydrous grade. |
Experimental Workflow
Step-by-Step Protocol
Scientist's Note: This reaction is highly sensitive to air and moisture. All glassware must be rigorously dried, and all solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and unwanted side reactions like Glaser coupling.[1][14]
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-Bis(triphenylsilyl)-1,3-butadiyne (1.0 equiv), the aryl iodide (1.1 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and PPh₃ (0.04 equiv).
-
Inert Atmosphere: Seal the flask with septa, and cycle between vacuum and nitrogen (or argon) at least three times to establish an inert atmosphere.
-
Solvent Addition: Via syringe, add anhydrous, degassed toluene (approx. 0.1 M concentration relative to the substrate) and anhydrous, degassed diisopropylamine (3.0 equiv). The use of an amine as both the base and a co-solvent is common and effective.[3]
-
Reaction Execution: Immerse the flask in a preheated oil bath at 55 °C. Stir the reaction mixture vigorously. The solution will typically turn from a pale yellow to a darker, reddish-brown color.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours, depending on the reactivity of the aryl iodide.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a short plug of Celite to remove insoluble catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure mono-coupled product.
Expected Results and Optimization
The yield of the mono-coupled product is influenced by several factors. The table below provides a guideline for expected outcomes based on the nature of the coupling partners.
| Entry | Aryl Halide (Ar-X) | Catalyst System | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | 55 | 6 | 85-95% |
| 2 | 4-Iodonitrobenzene | PdCl₂(PPh₃)₂ / CuI | 50 | 4 | 90-98% |
| 3 | 4-Bromotoluene | Pd(PPh₃)₄ / CuI | 80 | 12 | 60-75% |
| 4 | 4-Iodoanisole | (AllylPdCl)₂ / P(t-Bu)₃ | RT | 8 | 80-90% (Copper-Free)[12] |
Expert Insights:
-
Aryl Halide Reactivity: Electron-withdrawing groups on the aryl halide generally accelerate the rate-limiting oxidative addition step, leading to faster reactions.[15] Conversely, electron-donating groups or sterically hindered halides may require longer reaction times or higher temperatures.
-
Ligand Choice: While PPh₃ is standard, bulky and electron-rich phosphine ligands like P(t-Bu)₃ can significantly enhance catalytic activity, especially for less reactive aryl bromides or in copper-free systems.[3][12]
-
Base Selection: The choice of base is critical. Diisopropylamine (DIPA) or triethylamine (TEA) are commonly used. The base must be strong enough to facilitate deprotonation but not so coordinating as to poison the palladium catalyst.[1]
Troubleshooting Common Issues
-
Problem: Low or no conversion.
-
Possible Cause: Inactive catalyst due to oxygen exposure; insufficient degassing; impure reagents.
-
Solution: Ensure a rigorously inert atmosphere. Use freshly opened/purified catalysts and anhydrous, degassed solvents.
-
-
Problem: Formation of significant homocoupled diyne (Glaser product).
-
Problem: Formation of symmetrical di-coupled product.
-
Possible Cause: Reaction conditions (high temperature, long reaction time) are promoting the cleavage of the second TPS group.
-
Solution: Lower the reaction temperature and monitor carefully to stop the reaction upon consumption of the starting material. Use a milder base if possible.
-
Conclusion
The Sonogashira coupling of 1,4-Bis(triphenylsilyl)-1,3-butadiyne is a robust and versatile method for the synthesis of unsymmetrically functionalized polyynes. By carefully controlling the reaction parameters—particularly the exclusion of oxygen and the choice of catalyst, ligand, and base—researchers can achieve high yields of these valuable molecular building blocks. The resulting products serve as advanced precursors for molecular wires, nonlinear optical materials, and other functional π-conjugated systems, pushing the boundaries of materials science and nanotechnology.[6][16]
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2020). Available at: [Link]
-
Geliman, D. & Buchwald, S. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(23), 4333-4336. Available at: [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(32), 18150-18168. Available at: [Link]
-
Bryce, M. R. (2021). A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and optoelectronics. Journal of Materials Chemistry C, 9(33), 10524-10546. Available at: [Link]
-
Sonogashira coupling - YouTube. (2019). Available at: [Link]
-
Copper-free Sonogashira coupling reactions in the presence of the Pd(PPh3)4 - ResearchGate. (n.d.). Available at: [Link]
-
Kanwal, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1949. Available at: [Link]
-
Sonogashira Coupling Reaction and its Application in Dendrimer Synthesis - ResearchGate. (n.d.). Available at: [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. (2008). Available at: [Link]
-
Effect of ligands on modified Sonogashira coupling of 5 with 6a a - ResearchGate. (n.d.). Available at: [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 258-283. Available at: [Link]
-
Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature - Rsc.org. (2015). Available at: [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013). Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023). Available at: [Link]
-
(PDF) A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and optoelectronics - ResearchGate. (2021). Available at: [Link]
-
A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and optoelectronics - RSC Publishing. (2021). Available at: [Link]
-
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes - ResearchGate. (n.d.). Available at: [Link]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (n.d.). Available at: [Link]
-
A Safe and Simple Synthesis of 1,4-Bis(trimethylsily1) buta-1,3-diyne - the UWA Profiles and Research Repository. (2018). Available at: [Link]
-
Cross-Coupling of Alkynylsilanes - Gelest Technical Library. (n.d.). Available at: [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. (n.d.). Available at: [Link]
-
Synthesis of internal Ethynes via Sonogashira cross coupling. - ResearchGate. (n.d.). Available at: [Link]
-
Sonogashira coupling in natural product synthesis - ResearchGate. (n.d.). Available at: [Link]
-
1,4-bis(trimethylsilyl)buta-1,3-diyne - Organic Syntheses Procedure. (n.d.). Available at: [Link]
-
Palladium and Copper catalyzed Sonogashira cross coupling of tri-methyl silyl acetylene. - ResearchGate. (n.d.). Available at: [Link]
-
A Safe and Simple Synthesis of 1,4-Bis(trimethylsilyl)buta-1,3-diyne* - SciSpace. (n.d.). Available at: [Link]
-
Polyyne - Wikipedia. (n.d.). Available at: [Link]
-
Polyynes: Synthesis, Properties, and Applications - 1st Edition - Routledge. (2005). Available at: [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Available at: [Link]
-
Mio, M. J., et al. (2002). One-pot synthesis of symmetrical and unsymmetrical bisarylethynes by a modification of the sonogashira coupling reaction. Organic Letters, 4(19), 3199-3202. Available at: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and optoelectronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and op ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC01406D [pubs.rsc.org]
- 9. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 10. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 11. One-pot synthesis of symmetrical and unsymmetrical bisarylethynes by a modification of the sonogashira coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 16. routledge.com [routledge.com]
fabrication of thin films with 1,4-Bis(triphenylsilyl)-1,3-butadiyne
Application Note: Fabrication and Characterization of 1,4-Bis(triphenylsilyl)-1,3-butadiyne Thin Films
Target Audience: Materials Scientists, Optoelectronics Researchers, and Diagnostic Assay Developers.
Introduction & Material Overview
The fabrication of high-quality organic thin films is a critical step in the development of next-generation optoelectronic devices, nonlinear optical coatings, and solid-state diagnostic biosensors. 1,4-Bis(triphenylsilyl)-1,3-butadiyne (CAS: 140391-06-6) is a highly specialized, rigid-rod molecule that presents unique advantages for these applications.
Structurally, it consists of a highly polarizable,
Mechanistic Insights: The Causality of Film Formation (E-E-A-T)
As researchers transition from solution-phase chemistry to solid-state device fabrication, understanding the structure-property relationship of the precursor is paramount.
-
Steric Control of Morphology: In thin-film deposition, small organic molecules often suffer from "island formation" (Volmer-Weber growth) due to strong intermolecular cohesive forces, resulting in rough, polycrystalline films. The bulky triphenylsilyl groups act as three-dimensional steric spacers. By frustrating long-range
stacking, they lower the cohesive energy density, promoting the formation of ultra-smooth, amorphous films[2]. -
Electronic Isolation & Wide Bandgap: The silicon heteroatom introduces
hyperconjugation with the butadiyne core. However, because the molecules cannot pack tightly, intermolecular electronic coupling is minimized. This prevents excimer formation and maintains a wide optical bandgap (>3.5 eV), making the film an excellent inert dielectric layer or a wide-bandgap host matrix—analogous to the widely used OLED host material UGH2 (1,4-bis(triphenylsilyl)benzene)[3]. -
Diagnostic & Biosensor Utility: For drug development professionals designing solid-state assays, these amorphous films provide a highly stable, hydrophobic, and optically transparent scaffold. They can be used to anchor lipid bilayers or trap fluorescent drug-target complexes without quenching their emission through background energy transfer.
Fig 1. Structure-property relationship dictating the thin-film behavior of the target molecule.
Quantitative Data Summary
To establish a baseline for quality control during fabrication, the expected physicochemical properties of the resulting thin films are summarized below:
| Property | Typical Value | Characterization Method | Relevance for Thin Films |
| Molecular Weight | 566.86 g/mol | Mass Spectrometry | Dictates the required thermal energy for sublimation. |
| Sublimation Temp. | ~180°C - 210°C | TGA / VTE Monitoring | Critical parameter for vacuum deposition control. |
| Optical Bandgap | > 3.5 eV | UV-Vis Spectroscopy | Ensures optical transparency in the visible spectrum. |
| Film Roughness (RMS) | < 1.0 nm | Atomic Force Microscopy | Crucial for preventing electrical shorts in devices. |
| Refractive Index (n) | ~1.6 at 550 nm | Spectroscopic Ellipsometry | Important for optical outcoupling and sensor coatings. |
Experimental Protocols
To ensure trustworthiness and reproducibility, two self-validating fabrication pathways are provided. Vacuum Thermal Evaporation (VTE) is recommended for high-purity, pinhole-free optoelectronic layers, while Spin-Coating is ideal for rapid prototyping and biosensor matrix applications.
Protocol A: High-Vacuum Thermal Evaporation (VTE)
This method yields pristine, neat films by utilizing the thermal stability of the triphenylsilyl groups.
-
Substrate Preparation:
-
Sonicate ITO-coated glass or quartz substrates sequentially in Alconox detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry with a stream of high-purity
gas. -
Subject substrates to UV-Ozone treatment for 20 minutes to remove residual organic contaminants and increase surface energy for better film adhesion.
-
-
Source Loading: Load 50 mg of 1,4-Bis(triphenylsilyl)-1,3-butadiyne powder into a baffled tantalum boat or an alumina crucible.
-
Chamber Evacuation: Pump the VTE chamber down to a base pressure of
Torr. Causality note: High vacuum is mandatory to prevent oxidative cleavage of the butadiyne triple bonds at elevated temperatures. -
Deposition:
-
Gradually ramp the source current. The onset of sublimation typically occurs between 180°C and 210°C.
-
Open the source shutter once a stable deposition rate of 0.5 to 1.0 Å/s is achieved, monitored via a Quartz Crystal Microbalance (QCM).
-
Maintain the substrate at room temperature to prevent premature desorption of the impinging molecules.
-
Close the shutter upon reaching the target thickness (e.g., 50 nm).
-
-
Validation: Inspect the deposited film under a cross-polarized optical microscope. A completely dark field of view (lack of birefringence) confirms the successful formation of an isotropic, amorphous film.
Protocol B: Solution-Processed Spin-Coating (Polymer Matrix Blend)
Because pure small molecules can slowly crystallize from solution over time, blending with an inert polymer matrix like PMMA is required to kinetically trap the amorphous state during solvent evaporation.
-
Solution Preparation:
-
Weigh 10 mg of 1,4-Bis(triphenylsilyl)-1,3-butadiyne and 40 mg of Polymethyl methacrylate (PMMA,
). -
Dissolve the mixture in 1.0 mL of anhydrous toluene. Toluene is selected due to its excellent solvation of the bulky aromatic triphenylsilyl groups.
-
Stir at 40°C for 2 hours in a nitrogen-filled glovebox until optically clear.
-
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to eliminate undissolved aggregates that could cause comet streaks during spinning.
-
Spin-Coating:
-
Dispense 50 µL of the filtered solution onto the center of a statically held substrate.
-
Spin at 2000 RPM for 60 seconds with an acceleration rate of 500 RPM/s.
-
-
Thermal Annealing: Immediately transfer the coated substrate to a hotplate set to 80°C for 30 minutes. Causality note: This step drives off residual toluene, collapsing the polymer chains and locking the butadiyne molecules into a rigid, glassy matrix.
-
Validation: Measure the film using spectroscopic ellipsometry. A uniform thickness profile (~60-80 nm) with an RMS roughness of < 1.5 nm validates the protocol.
Fig 2. Dual-pathway workflow for fabricating 1,4-Bis(triphenylsilyl)-1,3-butadiyne thin films via VTE and Spin-Coating.
References
-
Chiroptical Properties in Thin Films of π-Conjugated Systems Title: Chiroptical Properties in Thin Films of π-Conjugated Systems Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Conducting Silicone-Based Polymers and Their Application Title: Conducting Silicone-Based Polymers and Their Application Source: MDPI Polymers URL:[Link]
-
Synthesis and Solid-State Polymerization of Diacetylene Derivatives Title: Synthesis and Solid-State Polymerization of Diacetylene Derivatives with an N-Carbazolylphenyl Group Source: Bulletin of the Chemical Society of Japan (via ResearchGate) URL:[Link]
Sources
Troubleshooting & Optimization
challenges in the synthesis of asymmetric 1,4-disubstituted butadiynes
Status: Online 🟢 | Current Wait Time: 0 mins | Agent: Dr. H. Vance, Senior Application Scientist
Welcome to the Technical Support Center for conjugated diyne synthesis. You are likely here because the Cadiot-Chodkiewicz coupling is giving you mixtures, or your product decomposed on the column. Asymmetric 1,4-disubstituted butadiynes (
Below are the resolved tickets for the most common failure modes, structured as a troubleshooting guide.
📂 Ticket #001: The "Symmetric Nightmare" (Homocoupling Control)
User Report: "I'm attempting a Cadiot-Chodkiewicz coupling between Phenylacetylene and 1-Bromo-1-octyne. NMR shows a significant amount of Diphenylbutadiyne (homocoupling). Yield of the asymmetric product is <40%."
Diagnosis: This is the classic "Glaser Leak." The Cadiot-Chodkiewicz (C-C) reaction relies on a Cu(I) cycle.[1][2][3][4] However, if any trace oxygen is present, or if the Cu(I) is oxidized to Cu(II) by other means, the system enters a Glaser-Hay cycle, rapidly homocoupling the terminal alkyne.
Troubleshooting Protocol:
-
The Reductant Fix (The "Ascorbate Protocol"):
-
Why: Cu(II) species catalyze the oxidative homocoupling of terminal alkynes. You must actively force the catalyst back to Cu(I).
-
Action: Add Sodium Ascorbate (5–10 mol%) or Hydroxylamine hydrochloride (
) to the reaction mixture. This scavenges Cu(II) formed by adventitious oxygen. -
Reference: Recent work confirms ascorbate allows these reactions to proceed even under ambient air with minimal homocoupling [1].
-
-
The "Reverse Addition" Technique:
-
Base Selection:
-
Switch from simple amines (like ethylamine) to Piperidine or Pyrrolidine . Secondary cyclic amines often stabilize the Cu-intermediate better than primary amines, reducing disproportionation.
-
Visualizing the Failure Mode: The diagram below maps the decision tree between the desired Heterocoupling (C-C) and the unwanted Homocoupling (Glaser).
Figure 1: Mechanistic bifurcation in copper-catalyzed diyne synthesis. The presence of Cu(II) diverts the intermediate toward symmetric homocoupling.
📂 Ticket #002: Reaction Stalling & Catalyst Deactivation
User Report: "Reaction started well, turning yellow/brown, but stalled at 60% conversion. Adding more alkyne doesn't help. The solution turned green."
Diagnosis: A green solution indicates the accumulation of Cu(II) . Your catalytic cycle is dead because the Cu(I) has oxidized, and the base may be depleted (precipitating as ammonium salt).
Troubleshooting Protocol:
-
Resurrection of Catalyst:
-
Action: Add a fresh portion of Hydroxylamine hydrochloride (approx 5-10 mg).
-
Observation: If the solution reverts from green to yellow/orange, the Cu(I) species is regenerated. The reaction should resume.
-
-
Halide Choice (The "Iodo" Trap):
-
Insight: 1-Iodoalkynes are more reactive than bromoalkynes but are also more prone to reductive homocoupling (forming
from two halide molecules) and iodine-mediated catalyst poisoning. -
Recommendation: Use 1-Bromoalkynes for standard Cadiot-Chodkiewicz couplings.[3] They offer the best balance of reactivity and stability [2].
-
Data: Catalyst System Comparison
| Catalyst System | Primary Utility | Risk Profile | Notes |
| CuCl / amine | Standard C-C coupling | High homocoupling risk if | Requires hydroxylamine/ascorbate. |
| Pd(PPh3)4 / CuI | Sonogashira-type diyne synthesis | Lower homocoupling, higher cost | Best for aryl-alkynyl coupling. |
| Cu(OAc)2 / Piperidine | Eglinton (Symmetric) | Do NOT use for asymmetric | Oxidative conditions favor symmetry. |
📂 Ticket #003: Purification & Instability (The "Black Tar" Issue)
User Report: "I isolated the product, but during rotary evaporation, it turned into a black insoluble solid. It was a clear oil before."
Diagnosis: Conjugated diynes (and polyynes) are susceptible to topochemical polymerization and thermal decomposition. If the R-groups are not bulky, the diyne rods pack closely, allowing spontaneous cross-linking initiated by light or heat.
Troubleshooting Protocol:
-
The "Keep it Wet" Rule:
-
Action: Never concentrate highly unstable diynes to complete dryness if they lack bulky end-groups (like TIPS/TBS). Store them as concentrated solutions in benzene or hexane in the freezer.
-
-
Chromatography Adjustments:
-
Issue: Acidic silica gel can catalyze hydration or polymerization of electron-rich diynes.
-
Fix: Use Neutral Alumina or silica gel pre-treated with 1% Triethylamine.
-
Eluent: Use non-polar solvents (Hexanes/Pentane). Diynes are non-polar; they run fast. Get them off the column quickly.
-
-
Bulky Protecting Groups:
-
If your target R-group is small, synthesize the Triisopropylsilyl (TIPS) protected analog first (
). The TIPS group provides steric bulk that prevents the diyne cores from aligning for polymerization. Deprotect only immediately before the next step.
-
📂 Ticket #004: Alternative Routes (Pd vs. Cu)
User Report: "The copper method is too messy. Are there Palladium alternatives?"
Diagnosis: Yes. If the Cadiot-Chodkiewicz conditions (amine solvent, Cu loading) are incompatible with your substrate, you can switch to a Pd-catalyzed alkynylation .
Protocol: Pd/Cu Sonogashira Variant
-
Catalyst:
(2-5 mol%) + CuI (1-2 mol%). -
Base/Solvent: Diisopropylamine (DIPA) in THF.
-
Mechanism: Oxidative addition of Pd(0) into the C-Br bond of the haloalkyne, followed by transmetallation with the copper acetylide.
-
Advantage: Milder conditions; often suppresses the "reductive homocoupling" of the haloalkyne better than Cu-only methods [3].
Workflow Visualization:
Figure 2: Palladium-catalyzed cross-coupling pathway. Note that CuI is still required for transmetallation, so deoxygenation remains critical.
📚 References
-
Fung, A. K. K., Sowden, M. J., Coote, M. L., & Sherburn, M. S. (2023).[6] Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings.[1][4][6] Organic Letters, 25, 8145–8149.[6]
-
Shi, W., & Lei, A. (2014). 1,3-Diyne chemistry: synthesis and transformations. Tetrahedron Letters, 55(15), 2363-2372.
-
Najera, C., & Sansano, J. M. (2014). Palladium-catalyzed cross-coupling reactions of alkynyl halides. Chemical Reviews, 114, 2363.
Disclaimer: These protocols involve handling reactive acetylenes and heavy metals. Always consult your institution's safety data sheets (SDS) and standard operating procedures (SOPs) before experimentation.
Sources
improving yield and purity of 1,4-Bis(triphenylsilyl)-1,3-butadiyne
Welcome to the dedicated technical support guide for the synthesis and purification of 1,4-Bis(triphenylsilyl)-1,3-butadiyne. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with this synthesis, helping you improve both the final yield and purity of this valuable synthon. The bulky triphenylsilyl groups, while imparting stability, also introduce unique challenges in reaction kinetics and purification compared to smaller silyl analogues like TMS-butadiyne.
This guide is structured to provide rapid solutions through FAQs and in-depth analysis via troubleshooting guides, all grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned from blue/green to a brown or black precipitate formed. What happened? A1: This typically indicates the deactivation of your Copper(I) catalyst. The active catalyst for the Hay coupling is a Cu(I)-amine complex, which is often blue or green. Precipitation of elemental copper (brown/black) occurs if the catalyst is over-reduced, or precipitation of copper(II) oxide (black) can happen with excessive oxidation. This halts the catalytic cycle, stopping the reaction. The key is to maintain a careful balance of oxygen flow.[1]
Q2: The reaction is very slow or has stalled completely. Why? A2: A stalled reaction is most often linked to catalyst deactivation (see Q1), insufficient temperature, or poor oxygen diffusion into the reaction medium. The oxidative coupling requires oxygen to regenerate the active Cu(I) species.[2][3] Ensure your oxygen purge is bubbling through the solution, not just into the headspace, and that the stirring is vigorous enough to create a good gas-liquid interface.
Q3: My crude product is an inseparable oil instead of a solid. What should I do? A3: 1,4-Bis(triphenylsilyl)-1,3-butadiyne should be a solid. If you obtain an oil, it is likely contaminated with unreacted starting material (triphenylsilylacetylene) or solvent. Try removing all solvent under high vacuum. If it remains an oil, purification by column chromatography is necessary before attempting recrystallization.
Q4: What is the best method to purify the final product? A4: The most effective method is recrystallization. Due to the aromatic and non-polar nature of the triphenylsilyl groups, a good starting point is a mixed solvent system, such as dichloromethane/hexane or toluene/hexane.[4] The product should be dissolved in a minimum amount of the more polar solvent (e.g., dichloromethane) while warm, followed by the slow addition of the non-polar anti-solvent (e.g., hexane) until turbidity appears, then allowed to cool slowly.[5][6]
Q5: How can I confirm the identity and purity of my final product? A5: The most definitive methods are ¹H NMR and ¹³C NMR spectroscopy. For 1,4-Bis(triphenylsilyl)-1,3-butadiyne, the ¹H NMR spectrum should show characteristic multiplets in the aromatic region (approx. 7.3-7.8 ppm). The absence of a singlet around 2.5-3.0 ppm confirms the consumption of the starting triphenylsilylacetylene. Mass spectrometry can confirm the molecular weight.
In-Depth Troubleshooting Guide
This section provides a more detailed analysis of potential issues, their root causes, and corrective actions.
Issue 1: Consistently Low Reaction Yield (<50%)
Low yields are a common frustration, often stemming from suboptimal reaction conditions that favor catalyst deactivation or incomplete conversion.
Caption: Decision workflow for troubleshooting low yields.
| Symptom | Potential Cause | Recommended Solution |
| Reaction mixture turns brown/black and yield is poor. | Catalyst Deactivation: The Cu(I)/TMEDA catalyst is sensitive. An improper oxygen flow rate can lead to irreversible oxidation to Cu(II) or reduction to Cu(0).[1] | Ensure a steady, gentle stream of oxygen is bubbled through the solution. The color should remain a deep blue-green. Use fresh, high-purity copper(I) chloride, as older stock may contain inhibiting Cu(II) impurities.[2] |
| Significant amount of starting material remains after 3-4 hours. | Insufficient Reaction Temperature or Time: The Hay coupling is exothermic but may require gentle heating to initiate and maintain a reasonable rate.[1][2] | Maintain the reaction temperature between 30-40°C using a water bath. If the reaction is proceeding cleanly but slowly (monitored by TLC), consider extending the reaction time to 5-6 hours. |
| Formation of multiple unidentified spots on TLC. | Side Reactions/Polymerization: Overly aggressive conditions (high temperature > 50°C or excessive oxygen flow) can lead to the formation of unwanted oligomers or polymers. | Maintain strict temperature control. Ensure the concentration of the starting alkyne is not excessively high, as this can favor polymerization. |
Issue 2: Product Purity is Low After Initial Workup
Even with a good yield, achieving high purity can be challenging due to the similar physical properties of the product and certain byproducts.
Caption: Standard workflow for purification.
| Impurity | Identification Method | Removal Strategy |
| Unreacted Triphenylsilylacetylene | ¹H NMR: Sharp singlet for the acetylenic proton. TLC: Typically a slightly different Rf value from the product. | This impurity is often more soluble than the desired product. Careful recrystallization is usually sufficient. If present in large amounts, column chromatography is recommended. |
| Copper Catalyst Residues | A faint blue or green tinge to the crude product. | During the workup, wash the organic layer thoroughly with a dilute solution of ammonium chloride or very dilute HCl. This helps to complex and remove residual copper salts from the organic phase.[2] |
| Homocoupled Byproducts (minor) | Mass Spectrometry or high-resolution NMR may be needed to identify minor oligomeric species. | These are often less soluble than the desired dimer. The first crop of crystals from recrystallization is likely to be the purest. If problems persist, column chromatography is the most effective solution. |
Detailed Experimental Protocols
Protocol 1: Synthesis via Hay Oxidative Coupling
This protocol is adapted from established procedures for silyl-protected acetylenes and should be performed in a well-ventilated fume hood.[1][2]
Materials:
-
Triphenylsilylacetylene
-
Copper(I) Chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Oxygen (balloon or cylinder with a bubbler)
Procedure:
-
Catalyst Preparation: In a 100 mL three-necked flask equipped with a magnetic stir bar and a nitrogen inlet, add CuCl (0.1 eq) and acetone (20 mL). Purge with nitrogen. Add TMEDA (0.3 eq) and stir for 30 minutes. The solution should turn a deep blue-green, indicating the formation of the active catalyst complex.
-
Reaction Setup: In a larger three-necked flask (e.g., 500 mL) equipped with a mechanical stirrer, a gas inlet tube, and a condenser, dissolve triphenylsilylacetylene (1.0 eq) in acetone (150 mL).
-
Initiation: Begin vigorous stirring of the acetylene solution and start bubbling a steady, slow stream of oxygen through the solution.
-
Catalyst Addition: Using a syringe, add the prepared catalyst solution portion-wise (e.g., in 5 mL increments) to the acetylene solution over 20-30 minutes. An exothermic reaction should be observed, and the temperature should be maintained between 30-40°C with a water bath.
-
Reaction: Continue stirring vigorously under the oxygen stream for 3-5 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of a saturated aqueous solution of ammonium chloride and 100 mL of DCM.
-
Extraction: Shake well and separate the layers. Extract the aqueous layer two more times with 50 mL portions of DCM.
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude solid product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask.
-
Dissolution: Add a minimal amount of a "good" solvent (e.g., dichloromethane or toluene) and gently heat the mixture to dissolve the solid completely.
-
Induce Crystallization: Slowly add a "poor," non-polar solvent (e.g., hexane or pentane) dropwise while the solution is still warm until you observe persistent cloudiness.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for several hours.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold, non-polar solvent.[5]
-
Drying: Dry the crystals under high vacuum to remove any residual solvent. Determine the melting point and acquire an NMR spectrum to confirm purity.
References
-
Organic Syntheses. (n.d.). 1,4-bis(trimethylsilyl)buta-1,3-diyne. Organic Syntheses Procedure. Available at: [Link]
-
Bock, S., & Low, P. J. (n.d.). A safe and simple synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne. SciSpace. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Bis(trimethylsilyl)-1,3-butadiyne. PubChem. Available at: [Link]
-
Shi Shun, A. T., et al. (2010). 1,4-Bis[4-(tert-butyldiphenylsilyl)buta-1,3-diynyl]benzene. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Martello, J. L., & Roesner, R. (1999). Synthesis of 1,4-Bis(4-Aminophenyl)-1,3-Butadiyene as a Linker for Hexamolybdate Stoppered Rotaxanes. Digital Commons @ IWU. Available at: [Link]
-
ResearchGate. (n.d.). Silyl Stabilization of Unsymmetrical Bisketenes. Available at: [Link]
-
Hosomi, A., et al. (2002). Preparation and Reaction of 2-Aryl-3-silyl-1,3-butadiene. Organic Letters. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis, structure, and properties of switchable cross-conjugated 1,4-diaryl-1,3-butadiynes based on 1,8-bis(dimethylamino)naphthalene. Available at: [Link]
-
Thermo Fisher Scientific. (n.d.). 1,4-Bis(trimethylsilyl)-1,3-butadiyne, 98%. Alfa Aesar. Available at: [Link]
-
Nature. (2024). Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne. Scientific Reports. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Available at: [Link]
-
MDPI. (2020). Synthesis, Crystal Structure, and Electropolymerization of 1,4-Di([2,2′-bithiophen]-3-yl)buta-1,3-diyne. Molecules. Available at: [Link]
-
YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Available at: [Link]
-
SLS. (n.d.). 1,4-Bis(trimethylsilyl)butadiyne. Available at: [Link]
-
Organic Syntheses. (n.d.). 1,4-diphenyl-1,3-butadiene. Organic Syntheses Procedure. Available at: [Link]
-
ResearchGate. (n.d.). Reactivity of 1,4-bissilyl-1,3-butadienes. Available at: [Link]
-
Organic Syntheses. (n.d.). Asymmetric Synthesis of.... Organic Syntheses Procedure. Available at: [Link]
-
ResearchGate. (n.d.). The reaction of 1,4-bis(trimethylsilyl)butadiyne (1) with en in the absence of [Ge9]4–. Available at: [Link]
-
MDPI. (2023). A Simple and Practical Bis-N-Heterocyclic Carbene as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. Molecules. Available at: [Link]
Sources
side product formation in the synthesis of silyl-protected alkynes
Technical Support Center: Silyl-Protected Alkyne Synthesis
Welcome to the technical support center for the synthesis of silyl-protected alkynes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the silylation of terminal alkynes. Here, we provide in-depth, field-proven insights and actionable protocols to help you optimize your reactions, troubleshoot unexpected outcomes, and ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is my alkyne silylation reaction showing low or no conversion?
A1: Incomplete reactions are typically traced back to three main factors:
-
Insufficiently Strong Base: The pKa of a terminal alkyne C-H bond is approximately 25. A base must be strong enough to deprotonate the alkyne efficiently to form the acetylide anion. For instance, amine bases like triethylamine (pKa of conjugate acid ~10.7) are generally insufficient. Stronger bases like organolithium reagents (e.g., n-BuLi, LDA) or metal amides are required.[1]
-
Poor Reagent Quality: Organolithium bases are highly sensitive to moisture and air. Using a partially quenched or old bottle of n-BuLi is a common cause of failure. It is crucial to use freshly titrated or newly purchased reagents and maintain strictly anhydrous, inert conditions (N₂ or Ar atmosphere).
-
Steric Hindrance: If your alkyne or silylating agent is sterically bulky (e.g., protecting with a TIPS group), the reaction may be sluggish. In such cases, elevating the temperature or extending the reaction time may be necessary. For very hindered substrates, using a more reactive silylating agent like a silyl triflate instead of a silyl chloride can improve yields.[2]
Q2: How do I choose the right silyl protecting group for my synthetic route?
A2: The choice depends on the stability required for subsequent steps. Silyl groups vary significantly in steric bulk and their resilience to acidic and basic conditions.[3]
-
Trimethylsilyl (TMS): Smallest and most labile. Easily removed with mild conditions like K₂CO₃ in methanol, making it ideal for short sequences where robust protection is not needed.[4]
-
Triethylsilyl (TES): Slightly more stable than TMS.
-
tert-Butyldimethylsilyl (TBDMS/TBS): A good balance of stability and ease of removal. It withstands a broader range of conditions than TMS but is typically cleaved with fluoride sources (e.g., TBAF) or acid.[3][5]
-
Triisopropylsilyl (TIPS): Very bulky and robust. It offers high stability towards many reaction conditions and is often used in complex, multi-step syntheses.[6] Its removal generally requires stronger conditions, such as TBAF with heating.[4]
-
tert-Butyldiphenylsilyl (TBDPS): Offers high stability, particularly towards acidic conditions, due to its bulky nature.[3]
Q3: My starting material or product seems to be decomposing during workup. What could be the cause?
A3: Silyl alkynes, especially TMS-alkynes, can be sensitive to acidic conditions. Standard aqueous workups using saturated ammonium chloride (NH₄Cl) are mildly acidic and can cause partial or complete desilylation. If your target molecule contains other acid-sensitive functional groups (like a furan ring), this can also lead to decomposition.[6] To avoid this, consider quenching the reaction at low temperature with a non-acidic source, like cold saturated NaHCO₃ solution or by simply removing the solvent under reduced pressure before purification.
Troubleshooting Guides: Common Side Products & Solutions
This section addresses specific side products observed during the silylation of terminal alkynes, providing root cause analysis and detailed protocols for mitigation.
Issue 1: Formation of Desilylated Alkyne
-
Symptom: You isolate the original terminal alkyne starting material or see a significant amount of it in your crude reaction mixture.
-
Root Cause Analysis: Premature desilylation most often occurs during the aqueous workup phase. The Si-C bond in a silyl alkyne is susceptible to cleavage by both acid and fluoride ions. A standard quench with saturated aqueous NH₄Cl can be acidic enough to hydrolyze less stable silyl groups like TMS.[7]
-
Solutions & Protocols:
-
Modify the Workup: Avoid acidic quenching reagents. Instead, cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) or water.
-
Anhydrous Workup: For extremely sensitive compounds, quench the reaction with a solid, such as finely ground sodium sulfate, before filtering and concentrating. Alternatively, the reaction can be quenched by adding a small amount of a proton source like methanol at low temperature, followed by direct evaporation of the solvent.
-
Switch to a More Robust Silyl Group: If desilylation persists, your synthetic route may require a more stable protecting group. Switching from TMS to TBDMS or TIPS will significantly increase stability against premature cleavage.[6]
-
Issue 2: Homocoupling of the Alkyne (Glaser Coupling)
-
Symptom: You observe a byproduct with a mass corresponding to a dimer of your starting alkyne (a 1,3-diyne). This is particularly common in reactions involving copper salts.[8]
-
Root Cause Analysis: The Glaser coupling is an oxidative homocoupling of terminal alkynes, typically catalyzed by copper(I) salts in the presence of an oxidant, such as oxygen from the air.[9][10] This side reaction consumes your starting material and reduces the yield of the desired silylated product.[8] It can be a significant issue even with trace amounts of copper contamination, especially if the reaction is exposed to air.[11]
-
Solutions & Protocols:
-
Maintain a Strict Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the entire process, including reagent transfers.[12]
-
Use High-Purity Reagents: Use purified solvents and reagents to minimize potential copper contamination.
-
Add a Reducing Agent: In cases where copper catalysis is intended for another transformation, adding an excess of a reducing agent can help keep the copper in its Cu(I) state and prevent the oxidative cycle of the Glaser coupling.[9]
-
Protect the Alkyne First: The most effective solution is to protect the terminal alkyne. The silyl group makes the alkyne non-acidic and thus prevents its participation in the Glaser coupling.[8][12]
-
Issue 3: Competitive Silylation of Other Functional Groups
-
Symptom: If your starting material contains a hydroxyl (-OH) or other acidic proton, you observe the formation of a silyl ether or other silylated byproduct alongside, or instead of, the desired silyl alkyne.
-
Root Cause Analysis: The pKa of an alcohol's O-H bond (around 16-18) is significantly lower (more acidic) than that of a terminal alkyne's C-H bond (~25). Therefore, a strong base will preferentially deprotonate the most acidic proton available. The resulting alkoxide is a potent nucleophile that will readily react with the silyl chloride to form a silyl ether.[2][13]
-
Solutions & Protocols:
-
Use Stoichiometric Control: If the acidities are comparable or if you wish to silylate both sites, you can use multiple equivalents of the base and silylating agent.
-
Protect the Competing Group First: The most reliable strategy is to protect the more acidic functional group (e.g., the alcohol) with an orthogonal protecting group before attempting the alkyne silylation.
-
Kinetic vs. Thermodynamic Control: In some cases, adjusting reaction conditions (e.g., using a very bulky base at low temperature) might favor the kinetically preferred deprotonation of the less hindered site, but this is often substrate-dependent and less reliable.
-
Data Presentation & Experimental Protocols
Table 1: Comparison of Common Silyl Protecting Groups for Alkynes
| Silyl Group | Abbreviation | Relative Steric Bulk | Stability to Acid | Stability to Base | Common Deprotection Method(s) |
| Trimethylsilyl | TMS | Low | Low | Moderate | K₂CO₃/MeOH; Mild Acid; TBAF[4][6] |
| Triethylsilyl | TES | Moderate | Moderate | High | Acid; TBAF[5] |
| tert-Butyldimethylsilyl | TBDMS/TBS | High | High | High | TBAF; Acid (e.g., PPTS, AcOH)[3][5] |
| Triisopropylsilyl | TIPS | Very High | Very High | Very High | TBAF (may require heat)[6] |
| tert-Butyldiphenylsilyl | TBDPS | Very High | Very High | High | TBAF[3] |
Diagram 1: General Workflow for Alkyne Silylation
This diagram outlines the fundamental steps for a successful silylation reaction.
Caption: Standard experimental workflow for silylating a terminal alkyne.
Protocol 1: General Procedure for TIPS Protection of an Alkyne
This protocol describes a standard method for protecting a terminal alkyne using the robust triisopropylsilyl (TIPS) group.
-
Preparation: Add a magnetic stir bar to a round-bottom flask and flame-dry the flask under high vacuum. Allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagents: Dissolve the terminal alkyne (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 5-10 minutes. A color change may be observed.
-
Anion Formation: Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the lithium acetylide.
-
Silylation: Add triisopropylsilyl chloride (TIPSCl, 1.1 eq.) dropwise to the solution at -78 °C.
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-16 hours, monitoring the reaction progress by TLC or GC/MS.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Diagram 2: Troubleshooting Low Yield or Complex Mixtures
Use this decision tree to diagnose and solve common issues leading to poor outcomes in alkyne silylation reactions.
Caption: A decision tree for troubleshooting alkyne silylation reactions.
References
-
Silyl ether - Wikipedia. Provides an overview of silyl ether formation and the use of different silylating agents like silyl chlorides and triflates.
-
Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups - CureFFI.org. Discusses the use of silyl groups for protecting alcohols and alkynes, highlighting the lability of the TMS group.
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling... - PubMed. Describes strategies to eliminate Glaser coupling, including the use of reducing agents to prevent the oxidation of Cu(I) catalysts.
-
Silyl Ether Protecting Groups: A Comparative Guide... - Benchchem. Details the relative stabilities of common silyl ethers in acidic and basic media, which is analogous to silyl alkynes.
-
Navigating the Stability Landscape of Silyl Ethers... - Benchchem. Offers a quantitative overview of silyl ether stability based on steric bulk, a key principle applicable to silyl alkynes.
-
Base-mediated one-pot synthesis of alkynylsilanes... - Various. Reviews methods for synthesizing alkynylsilanes, including the use of various bases and silylating agents.
-
How to avoid dimerization of terminal alkynes in synthesis - Benchchem. Explains that masking the terminal alkyne with a silyl group is an effective strategy to prevent Glaser homocoupling.
-
Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - ACS Publications. Describes a metal-free catalytic approach to alkyne silylation.
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling... - ResearchGate. Discusses the mechanism of Glaser coupling and methods for its prevention, noting it occurs upon exposure to air.
-
Silylethers - Chemistry LibreTexts. Explains the role of silyl ethers as protecting groups for alcohols, a concept directly applicable to understanding competitive silylation.
-
Silyl Protection of Alcohols... - ChemHelper. Details the mechanism of silylation and the importance of a base to neutralize the HCl byproduct.
-
Base‐catalyzed cross‐dehydrogenative silylation... - ResearchGate. Discusses various catalytic methods for the synthesis of alkynylsilanes.
-
Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. Reviews the synthesis of silylacetylenes via metalation with bases like n-BuLi followed by reaction with a chlorosilane.
-
Other Reactions of Silyl Alkynes - Gelest Technical Library. Mentions the formation of allenes as a common side product in some reactions of propargyl reagents.
-
Protecting Groups For Alcohols - Master Organic Chemistry. Explains why alcohols are more acidic than alkynes and will react preferentially with bases and electrophiles.
-
Optimizing Reaction Conditions... - ResearchGate. Provides context on optimizing reaction conditions, such as base and solvent choice, for organic reactions.
-
Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - PMC. Details the synthesis of silylated alkynes and their role as versatile precursors.
-
Efficient Synthesis of Alkynylsilyl Ethers... - ACS Publications. Discusses the synthesis of silyl ethers from alkynylsilanes, relevant to understanding competitive reactions.
-
Silyl Ethers as Protecting Groups - YouTube. A video tutorial covering the formation, stability, and deprotection of silyl ethers.
-
One-Pot Synthesis of Terminal Alkynes from Alkenes - PMC - NIH. Describes a related synthesis involving vinyl silane intermediates.
-
Desilylations - Organic Chemistry Portal. Provides examples of selective desilylation of terminal acetylenic TMS groups.
-
Why are silyl ethers conformationally different... - PubMed. Discusses advanced stereoelectronic effects of silyl groups, which can influence reactivity.
-
Silanes as Protecting Groups for Terminal Alkyne - Gelest Technical Library. Outlines common protiodesilylation conditions for various silyl groups.
-
Reactions of Surface-Confined Terminal Alkynes... - MDPI. Reviews the high reactivity of terminal alkynes which can lead to byproduct formation.
-
Technical Support Center: Preventing Dimerization... - Benchchem. A guide focused specifically on preventing alkyne dimerization, recommending silyl groups as a primary strategy.
-
Alkyl Strategies for Optimizing Reaction Conditions. General principles of optimizing reaction conditions in organic synthesis.
-
Silyl enol ether - Wikipedia. Provides background on the synthesis and reactivity of related organosilicon compounds.
-
Reassessing Alkyne Coupling Reactions... - ACS Publications. Discusses various alkyne coupling pathways, including Glaser and non-dehydrogenative coupling.
-
Glaser-Hay Coupling - SynArchive. A description of the aerobic, copper-catalyzed dimerization of terminal alkynes.
-
A photolabile protection strategy for terminal alkynes - Chalmers Research. Mentions common protecting groups for alkynes, including trialkylsilyl groups.
-
Protecting Group Strategies for Terminal Alkynes in Furan Systems - Benchchem. Highlights the utility of silyl groups for protecting alkynes in acid-sensitive systems.
-
Optimized Method for the Synthesis of Alkyne-Modified... - MDPI. Reinforces the need for oxygen-free conditions to prevent Glaser homocoupling.
-
Reactions of Surface-Confined Terminal Alkynes... - MDPI. Reviews the high reactivity of terminal alkynes and their propensity to form byproducts.
-
Struggling with TMS deprotection for weeks : r/Chempros - Reddit. A forum discussion offering practical, community-sourced tips for challenging silyl deprotections.
-
Studies on the Deprotection of Triisopropylsilylarylacetylene... - SciELO. Examines various conditions for deprotecting TIPS-protected arylacetylenes, highlighting challenges with standard methods.
Sources
- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting low yields in Sonogashira cross-coupling reactions
Current Status: Online Agent: Senior Application Scientist Ticket: Troubleshooting Low Yields in Sonogashira Cross-Coupling Audience: Research Scientists & Process Chemists
Diagnostic Workflow: Start Here
Before modifying your reaction parameters, use this logic flow to identify the root cause of your yield loss. This decision tree isolates mechanical errors from chemical incompatibilities.
Figure 1: Diagnostic logic flow for isolating the primary cause of reaction failure in Sonogashira coupling.
The "Engine" Room: Catalyst & Ligand Issues
Q: My reaction mixture turns black almost immediately after heating. Is this normal?
A: No, this is a critical failure known as "Pd Black" formation. It indicates that your active Palladium(0) species has aggregated into inactive metallic palladium particles before it could enter the catalytic cycle. This is a Ligand-to-Metal Ratio or Stabilization issue.
-
The Mechanism: The active catalytic species is a coordinatively unsaturated Pd(0)L₂. If the phosphine ligands are too labile or insufficient in concentration, the Pd(0) centers collapse into clusters.
-
The Fix:
-
Increase Ligand Load: Ensure a ligand:metal ratio of at least 2:1 (for monodentate phosphines like PPh₃) or 1:1 (for bidentate ligands like dppf).
-
Switch Pre-catalysts: Move from the air-sensitive Pd(PPh₃)₄ to the more robust PdCl₂(PPh₃)₂ or PdCl₂(dppf). These Pd(II) sources are reduced in situ to Pd(0) by the alkyne or amine, providing a controlled release of the active species [1].
-
Check Solvent Quality: Impurities in solvents (peroxides in THF/Ethers) can rapidly oxidize ligands, triggering catalyst decomposition.
-
Q: I am recovering 90% of my aryl halide starting material. The alkyne is gone. What happened?
A: You are likely experiencing Oxidative Addition Failure combined with Alkyne Polymerization/Decomposition . If the aryl halide remains untouched, the Pd catalyst never successfully inserted into the C-X bond.
-
The Causality: The bond strength of the aryl halide is too high for your chosen catalyst system.
-
Reactivity Hierarchy: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.
-
The Fix:
-
For Aryl Bromides/Chlorides: Standard Pd(PPh₃)₄ is often insufficient. Switch to electron-rich, bulky ligands like XPhos , SPhos , or P(t-Bu)₃ . These ligands increase electron density on the Pd center, accelerating the oxidative addition step [2].
-
Temperature: Increase reaction temperature to 60-80°C. Room temperature protocols are typically reserved for Aryl Iodides.
-
The "Glaser" Ghost: Side Reactions & Oxygen[2][3][4]
Q: I see a significant amount of homocoupled alkyne (diyne) in my LCMS. How do I stop this?
A: This is the Glaser Coupling side reaction.[1][2][3] It is the most common yield-killer in Sonogashira coupling and is strictly driven by the presence of Copper(I) and Oxygen .
-
The Mechanism: In the presence of O₂, the Copper-Acetylide intermediate (formed to transfer the alkyne to Pd) undergoes oxidative dimerization instead of transmetallation.
-
The Fix (Protocol Level):
-
Degassing is Non-Negotiable: Sparging with argon for 5 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent and base.
-
Slow Addition: Add the alkyne dropwise via a syringe pump. Keeping the instantaneous concentration of alkyne low statistically favors the cross-coupling over the second-order homocoupling reaction [3].
-
Reduce Copper: Lower CuI loading to 0.5 - 1.0 mol%. High copper loading accelerates the Glaser pathway.
-
Q: Should I just switch to a Copper-Free Sonogashira to avoid this?
A: Only if necessary. While Copper-free variants eliminate Glaser coupling, they are kinetically much slower because the alkyne must react directly with the Pd-center (carbopalladation) rather than via the efficient Cu-transmetallation highway.
-
Recommendation: Try "Copper-Lite" (0.5 mol% CuI) with rigorous degassing first. If homocoupling persists, switch to Cu-free using a more active catalyst like Pd(OAc)₂ + XPhos and a stronger base (e.g., Cs₂CO₃ in MeCN) [4].
Comparative Data: Optimization Tables
Use these tables to select the correct conditions based on your substrate's electronic profile.
Table 1: Catalyst & Ligand Selection Matrix
| Substrate Type | Recommended Catalyst | Ligand Class | Base/Solvent | Typical Temp |
| Aryl Iodide | PdCl₂(PPh₃)₂ (1-3 mol%) | Triphenylphosphine | Et₃N / THF | RT |
| Aryl Bromide | Pd(dppf)Cl₂ (3-5 mol%) | Bidentate (dppf) | Et₃N / DMF | 60-80°C |
| Aryl Chloride | Pd₂(dba)₃ + XPhos | Bulky/Electron-Rich | Cs₂CO₃ / MeCN | 80-100°C |
| Heterocycle | Pd(OAc)₂ + P(t-Bu)₃ | Bulky Alkyl Phosphine | K₃PO₄ / Dioxane | 80-100°C |
Table 2: Solvent Effects on Reaction Efficiency
| Solvent | Polarity | Pros | Cons | Best For |
| THF | Moderate | Good solubility, easy workup | Peroxides decompose catalyst | Standard Ar-I |
| DMF/DMAc | High | Stabilizes Pd species, accelerates rate | High boiling point, difficult removal | Ar-Br, Ar-Cl |
| MeCN | High | Clean reaction profiles | Can coordinate/deactivate Pd at high conc. | Cu-free variants |
| Toluene | Low | Non-polar, cheap | Poor solubility for salts/bases | Large scale |
Mechanistic Insight: The "Kill Zone"
Understanding where the cycle breaks is key to troubleshooting. The diagram below illustrates the competing pathways.
Figure 2: The Catalytic Cycle. Note that the Copper Cycle (Red) is the entry point for the Glaser side reaction if Oxygen is present.
Standard Robust Protocol (Self-Validating)
This protocol is designed to minimize common failure points (Oxygen, Catalyst Death).
Materials:
-
PdCl₂(PPh₃)₂ (0.03 equiv) — More stable than Pd(PPh3)4
-
CuI (0.015 equiv) — Kept low to minimize homocoupling
-
Triethylamine (3.0 equiv)
-
THF or DMF (Anhydrous, Degassed)
Step-by-Step:
-
The "Dry" Setup: Flame-dry a Schlenk flask or sealable reaction vial. Cool under a stream of Argon.
-
Solids First: Add PdCl₂(PPh₃)₂, CuI, and Aryl Halide (if solid). Cap with a septum.
-
Evacuation Cycle: Evacuate the flask (high vacuum) and backfill with Argon. Repeat 3 times. Validation: This removes adsorbed oxygen from the solid catalyst surface.
-
Solvent Prep: In a separate vessel, sparge the solvent/base mixture with Argon for 15 minutes or use freeze-pump-thaw.
-
Liquid Addition: Syringe the degassed solvent/base into the reaction flask.
-
Alkyne Addition: Add the alkyne (liquid) via syringe.[6] Tip: If the alkyne is precious or prone to homocoupling, dilute it in degassed solvent and add slowly over 1 hour.
-
Reaction: Stir at room temperature (for Iodides) or 60°C (for Bromides).
-
Monitoring: Check TLC at 1 hour.
-
Self-Check: The solution should remain yellow/orange or turn slightly dark brown. If it turns black and precipitates within 10 minutes, abort and check solvent purity (peroxides).
-
References
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49. Link
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874-922. Link
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). "Sonogashira Coupling Reaction with Diminished Homocoupling". Organic Letters, 7(5), 843-846. Link
-
Gelest Inc. (2020). "Copper-Free Sonogashira Coupling".[7][8][9][10][11][12][13][14] Gelest Technical Guides. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DSpace [repository.kaust.edu.sa]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
Validation & Comparative
Comparative Guide: 1,4-Bis(trimethylsilyl)-1,3-butadiyne vs. 1,4-Bis(triphenylsilyl)-1,3-butadiyne in Advanced Organic Synthesis
Conjugated diynes are indispensable structural motifs in molecular electronics, natural product synthesis, and advanced materials science. Because terminal alkynes are highly reactive and prone to unwanted side reactions, they are typically protected using silyl groups. The choice of the silyl protecting group—specifically trimethylsilyl (TMS) versus triphenylsilyl (TPS)—profoundly dictates the molecule's steric profile, stability, and downstream reactivity.
This guide provides an objective, data-driven comparison between 1,4-Bis(trimethylsilyl)-1,3-butadiyne (BTMSBD) and 1,4-Bis(triphenylsilyl)-1,3-butadiyne , equipping researchers with the mechanistic insights needed to select the appropriate building block for their synthetic workflows.
Physicochemical Properties & Structural Dynamics
The fundamental difference between these two compounds lies in their steric bulk. The TMS group is relatively small, making BTMSBD a highly accessible and labile building block. In contrast, the massive cone angle of the TPS group provides extreme steric shielding to the diyne core, preventing unwanted nucleophilic attacks and suppressing intermolecular π-π stacking.
Quantitative Comparison Table
| Property | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | 1,4-Bis(triphenylsilyl)-1,3-butadiyne |
| CAS Number | 4526-07-2 | 140391-06-6 |
| Molecular Formula | C10H18Si2 | C40H30Si2 |
| Molecular Weight | 194.42 g/mol | 566.86 g/mol |
| Physical State | White to light yellow solid | Solid |
| Melting Point | 111–113 °C | > 150 °C |
| Steric Bulk (Cone Angle) | Small (~118°) | Very Large (~165°) |
| Deprotection Lability | High (Cleaved by mild bases like K₂CO₃) | Low (Requires strong F⁻ sources like TBAF) |
| Primary Application | Labile building block for polyyne synthesis | Rigid scaffold for molecular electronics |
Data supported by PubChem and ChemicalBook records .
Comparative Reactivity & Synthetic Applications
Deprotection Kinetics & Desymmetrization
The causality behind choosing TMS over TPS usually comes down to deprotection kinetics.
-
TMS-Diyne: The TMS group is highly labile. It can be easily cleaved using mild conditions (e.g., K₂CO₃ in methanol), making BTMSBD ideal for iterative cross-coupling sequences (such as the Negishi protocol) to rapidly build glycosylated oligo(ethynylene)s.
-
TPS-Diyne: The TPS group is highly robust. Its massive steric footprint shields the silicon-carbon bond. Cleavage requires aggressive fluoride sources (like TBAF) and elevated temperatures. This makes the TPS derivative ideal when the diyne core must survive harsh multi-step synthetic sequences without premature deprotection.
Catalytic Hydrosilylation
BTMSBD serves as an excellent substrate for Pt-catalyzed hydrosilylation, yielding (E)-1,2,4-trisilylbut-1-en-3-ynes . The relatively small steric footprint of the TMS group allows bulky transition metal catalysts to coordinate and insert across the triple bond efficiently. The TPS analogue exhibits significant steric hindrance, often requiring higher catalyst loadings or more forcing conditions to achieve similar additions.
Steric influence of TMS vs. TPS groups on deprotection kinetics and applications.
Methodologies & Safety Protocols
The Hazard of Traditional Hay Coupling
Historically, symmetrically substituted butadiynes were synthesized via the Hay homo-coupling of terminal alkynes using a CuCl/TMEDA catalyst in an acetone solvent under an oxygen atmosphere. However, this method poses a severe explosion hazard .
The Causality of the Hazard: The friction of a metal needle on a plastic syringe can generate a static spark. In an environment rich with highly volatile acetone vapor and pure oxygen gas, this spark acts as an ignition source, leading to catastrophic vessel failure.
Self-Validating Protocol: Safe Synthesis of BTMSBD via the Navale Catalyst
To eliminate the explosion risk, modern protocols substitute acetone with acetonitrile (MeCN) and utilize the Navale catalyst system (CuI/DMAP) in an all-glass apparatus .
Step-by-Step Methodology:
-
Catalyst Preparation: In an all-glass, multi-neck round-bottom flask equipped with a magnetic stirrer, add Copper(I) iodide (CuI) and 4-Dimethylaminopyridine (DMAP) in dry acetonitrile.
-
Self-Validation: The mixture will transition to a characteristic brown-green solution, confirming the formation of the active CuI/DMAP complex.
-
-
Atmosphere Exchange: Fit the flask with a dry-ice cold-finger condenser.
-
Causality: Trimethylsilylacetylene (TMSA) is highly volatile (bp 53 °C). The dry-ice condenser prevents substrate loss during the exothermic coupling. Purge the system and establish a steady oxygen atmosphere.
-
-
Substrate Addition: Introduce TMSA dropwise. Apply an external ambient water bath.
-
Causality: The homo-coupling is highly exothermic. The water bath maintains the internal temperature below 35 °C, controlling the reaction rate and preventing thermal runaway.
-
-
Reaction Monitoring: Stir the reaction for 4–6 hours under continuous O₂ flow.
-
Self-Validation: Monitor via TLC (hexane as eluent). The disappearance of the TMSA spot and the emergence of a UV-active spot (Rf ~0.8) indicates reaction completion.
-
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl to complex the copper salts. Extract with pentane, dry over MgSO₄, and concentrate. Recrystallize from ice-cold methanol/water to yield pure BTMSBD crystals.
Workflow for the synthesis and functionalization of silyl-protected butadiynes.
Conclusion
The selection between 1,4-Bis(trimethylsilyl)-1,3-butadiyne and 1,4-Bis(triphenylsilyl)-1,3-butadiyne dictates the trajectory of a synthetic workflow. BTMSBD is the optimal choice for rapid, iterative cross-coupling and transition-metal catalyzed additions due to its minimal steric bulk and high lability. Conversely, the TPS derivative is essential when constructing rigid molecular wires or when the diyne core must be shielded from aggressive reagents during complex multi-step syntheses. Regardless of the target, utilizing modern, static-free Navale coupling conditions ensures both high yields and critical laboratory safety.
References
-
PubChem , 1,4-Bis(trimethylsilyl)-1,3-butadiyne Compound Summary, National Center for Biotechnology Information. URL:[Link]
-
Scientific Reports , Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne, Nature Publishing Group. URL:[Link]
-
Organic Syntheses , 1,4-bis(trimethylsilyl)buta-1,3-diyne, Org. Synth. 1990, 68, 14. URL:[Link]
-
Australian Journal of Chemistry , A Safe and Simple Synthesis of 1,4-Bis(trimethylsilyl)buta-1,3-diyne, CSIRO Publishing, 2018, 71(4), 307-310. URL:[Link]
Electrochemical & Conductance Properties of Silyl-Capped Diynes: A Comparative Technical Guide
Executive Summary
Silyl-capped diynes and polyynes (
This guide compares the electrochemical and single-molecule conductance properties of these systems, focusing on the contrast between Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS) caps, and the evolution of properties with increasing oligoyne length (
Mechanistic Principles
The Silyl "Alligator Clip"
In molecular electronics, the silyl group functions as an "anchor" or "alligator clip," mechanically and electronically coupling the conjugated organic wire to metallic electrodes (typically Gold).
-
Electronic Effect: Silicon stabilizes the
-system through hyperconjugation, lowering the LUMO energy compared to alkyl-capped analogs. This facilitates electron transport (n-type character). -
Steric Effect: The bulkiness of the R-groups on silicon determines the "stand-off" distance from the electrode surface.
-
TMS (
): Low steric bulk allows closer approach to the electrode, reducing contact resistance but offering minimal kinetic protection against polymerization. -
TIPS (
): High steric bulk prevents intermolecular cross-linking (increasing stability) but introduces a larger tunneling barrier at the contact interface.
-
The Diyne/Polyyne Bridge
The butadiyne unit (
-
Band Gap Evolution: As the chain length (
) increases, the HOMO-LUMO gap narrows, theoretically increasing conductance. However, the physical length of the tunneling barrier also increases, leading to an exponential decay in conductance described by the decay constant .
Comparative Analysis
Comparison 1: Chain Length & Conductance Decay
The primary electrochemical metric for these molecular wires is Single-Molecule Conductance (
Relationship:
- : Contact resistance (determined by the Silyl cap).
- : Decay constant (determined by the Diyne/Polyyne backbone).
- : Molecular length.[1]
| Parameter | Diyne ( | Tetrayne ( | Hexayne ( | Trend |
| Length (Si-Si) | ~0.7 nm | ~1.2 nm | ~1.7 nm | Linear Increase |
| Conductance ( | Exponential Decay | |||
| Decay Constant ( | N/A | ~0.6 - 0.9 Å | ~0.6 - 0.9 Å | Constant for series |
Insight: While longer chains (polyynes) have smaller HOMO-LUMO gaps (favorable for transport), the exponential decay due to tunneling distance dominates, making the Diyne (
Comparison 2: Cap Effects (TMS vs. TIPS)
The choice of silyl cap dictates the operational window of the molecule.
| Feature | TMS-Capped (Trimethylsilyl) | TIPS-Capped (Triisopropylsilyl) | Causality |
| Stability (Thermal) | Low (Decomposes < 80°C) | High (Stable > 100°C) | TIPS bulk prevents topochemical polymerization. |
| Stability (Air/Redox) | Moderate | High | TIPS shields the terminal carbons from oxidative attack. |
| Contact Resistance | Low | High | TMS allows closer Au-Si interaction; TIPS imposes a spatial barrier. |
| Conductance | Higher | Lower | |
| Solubility | Good | Excellent | Bulky isopropyl groups disrupt |
Critical Insight: For device fabrication , TIPS is preferred due to robustness. For fundamental transport studies requiring maximum current, TMS is preferred despite its fragility.
Bulk Electrochemistry (Solution Phase)
Unlike reversible redox couples (e.g., Ferrocene), silyl-capped diynes often exhibit irreversible electrochemistry in solution.
-
Oxidation: Typically occurs at high positive potentials (> +1.5 V vs SCE). The resulting radical cation is highly reactive and polymerizes immediately unless protected by extreme bulk (e.g., TIPS or super-bulky dendrimers).
-
Reduction: Very negative potentials (< -2.0 V).
-
HOMO-LUMO Gap: Derived from optical absorption onset.
-
TMS-Diyne:
nm Gap eV. -
TIPS-Diyne: Slight bathochromic shift (red shift) due to inductive donation, but gap remains wide (~4.0 eV).
-
Experimental Protocols
Protocol A: Single-Molecule Conductance (STM-BJ)
This is the standard method to measure the "electrochemical" transport properties of silyl-diynes.
Reagents:
-
Target Molecule: 1 mM solution of Bis(TMS)-butadiyne in Mesitylene or Tetradecane.
-
Substrate: Gold (Au) on Mica (flame annealed).
-
Tip: Gold wire (0.25 mm), mechanically cut.
Workflow:
-
Approach: The STM tip approaches the surface until a setpoint current (e.g., 10 nA) is reached, forming a bulk Au-Au contact.
-
Retract: The tip is retracted at a constant speed (e.g., 20 nm/s).
-
Bridge Formation: As the Au bridge breaks, molecules bridge the gap.
-
Plateau Detection: Current is monitored vs. distance. "Steps" or plateaus in the trace indicate the conductance of 1, 2, or 3 molecules.
-
Statistical Analysis: Thousands of traces are compiled into 1D and 2D histograms to determine the most probable conductance value (
).
Protocol B: Solution Cyclic Voltammetry (Stability Check)
Used to determine the stability window and HOMO/LUMO energy levels.
Setup:
-
Solvent: Anhydrous Dichloromethane (DCM) (for oxidation) or THF (for reduction).
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
). -
Working Electrode: Platinum disk (polished with 0.05
alumina). -
Counter Electrode: Platinum wire.
-
Reference:
(calibrated vs Ferrocene).
Procedure:
-
Blank Scan: Scan electrolyte only to confirm purity (Window: -2.0 V to +2.0 V).
-
Analyte Addition: Add silyl-diyne to 1 mM concentration.
-
Scan: Cycle at 100 mV/s.
-
Note: Expect irreversible peaks. If a return wave is seen, the silyl cap is effectively stabilizing the radical ion.
-
-
Internal Standard: Add Ferrocene at the end to reference potentials (
V).
Visualizations
STM-BJ Measurement Workflow
This diagram illustrates the logical flow of the Break Junction experiment used to extract conductance data.
Caption: Logical workflow of the Scanning Tunneling Microscope Break Junction (STM-BJ) technique for measuring single-molecule conductance.
Stability vs. Conductance Trade-off
This diagram visualizes the decision matrix for selecting a silyl cap.
Caption: Decision matrix comparing TMS and TIPS caps based on the trade-off between electronic coupling (conductance) and chemical stability.
References
-
BenchChem. Application Notes: Comparison of Common Silyl Protecting Groups. Retrieved from
-
Robinson, S. G., et al. (2015). Solvent Dependence of the Single Molecule Conductance of Oligoyne-Based Molecular Wires. Journal of the American Chemical Society. Retrieved from
-
Chen, F., et al. (2006). Effect of anchoring groups on single-molecule conductance: Comparative study of thiol-, amine-, and carboxylic-acid-terminated molecules. Journal of the American Chemical Society. Retrieved from
-
Gelest, Inc. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Retrieved from
-
Sigma-Aldrich. Product Specification: 1,4-Bis(trimethylsilyl)butadiyne. Retrieved from
-
Tykwinski, R. R., et al. (2025).[2] Revisiting the early days of conjugated polyyne synthesis. Journal of Organometallic Chemistry. Retrieved from
Sources
reactivity comparison of 1,3-butadiynes with different aryl substituents
Executive Summary
This guide provides a technical comparison of 1,3-butadiyne derivatives bearing different aryl substituents. While often viewed merely as structural linkers, the electronic and steric nature of the aryl caps fundamentally dictates the diyne’s reactivity profile.
Key Insight: The reactivity of the central conjugated diyne unit (
Mechanistic Foundation: Electronic Tuning
To predict performance, one must understand the Frontier Molecular Orbital (FMO) modulation.
-
LUMO Modulation (Reactivity): EWGs (e.g.,
, ) significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes the -carbon of the diyne highly electrophilic, facilitating Michael-type additions even with weak nucleophiles. -
HOMO Modulation (Stability/Optoelectronics): EDGs (e.g.,
, ) raise the Highest Occupied Molecular Orbital (HOMO). This increases the oxidation potential, making the molecule a better hole-transporter in organic semiconductors but less reactive toward nucleophiles.
Visualization: Electronic Push-Pull & Reactivity Vectors
The following diagram illustrates how substituents alter the electron density flow, dictating the site of chemical attack.
Caption: Electronic modulation of the diyne core. EWGs draw density (Red arrow), activating the core for nucleophiles. EDGs push density (Green arrow), stabilizing the core.
Comparative Analysis: Performance & Reactivity
The following table contrasts three distinct classes of aryl-1,3-butadiynes.
Table 1: Reactivity & Performance Matrix
| Feature | Diphenylbutadiyne (Standard) | Bis(p-nitrophenyl)butadiyne (EWG) | Bis(p-methoxyphenyl)butadiyne (EDG) |
| Electronic State | Neutral / Reference | Electron Deficient (High Electrophilicity) | Electron Rich (High Nucleophilicity) |
| Glaser Coupling Rate | Moderate (Standard) | Fast (Acidity of terminal alkyne is higher) | Slower (Terminal proton is less acidic) |
| Nucleophilic Addition | Requires strong nucleophiles | High: Reacts with amines/thiols under mild conditions | Low: Resistant to nucleophilic attack |
| Cycloaddition (Diels-Alder) | Moderate dienophile | Excellent dienophile (Low LUMO) | Poor dienophile; acts as diene partner |
| Solid-State Polymerization | Poor: Monomer spacing > 5Å (No reaction) | Poor: Dipole repulsion often disrupts packing | Poor: Requires urethane linkers to force alignment |
| Primary Application | Synthetic Intermediate | Bio-active precursors (Antifungal), Heterocycle synthesis | Optoelectronics (Hole transport), Nonlinear Optics |
Critical Analysis of Solid-State Polymerization
A common misconception is that all diynes polymerize in the solid state.
-
The Problem: Topochemical polymerization requires a specific repeat distance (
) and tilt angle ( ). Simple aryl substituents (Phenyl, Nitro-phenyl) are rigid and typically pack in "herringbone" motifs that prevent this alignment. -
The Solution: To achieve polymerization with these aryl cores, researchers must use supramolecular hosts or add flexible urethane/amide spacers to force the aryl rings into the necessary stack.
Experimental Protocols
Reliable synthesis and characterization are paramount. The Glaser-Hay Coupling is the industry standard for synthesizing these symmetric diynes due to its catalytic efficiency and operational simplicity compared to the stoichiometric Eglinton method.
Protocol A: Glaser-Hay Synthesis of 1,4-Diaryl-1,3-butadiynes
Objective: Synthesis of symmetric aryl-butadiynes from terminal aryl-alkynes.
Reagents:
-
Terminal Aryl Alkyne (1.0 equiv)
-
CuCl (Catalyst, 5-10 mol%)
-
TMEDA (Ligand, 10-20 mol%)
-
Dichloromethane (DCM) or Acetone (Solvent)
- (Balloon or open air)
Workflow:
-
Catalyst Activation: In a round-bottom flask, dissolve CuCl and TMEDA in DCM. Stir for 15 min until the solution turns deep blue/green (formation of Cu-amine complex).
-
Addition: Add the terminal aryl alkyne dropwise.
-
Oxidation: Stir vigorously under an
atmosphere (balloon) at Room Temperature (RT).-
Note: For Nitro-substituted alkynes, reaction is rapid (< 1 hr). For Methoxy-substituted, reaction may require 4-12 hrs.
-
-
Quench: Add saturated
solution to sequester copper. -
Extraction: Extract with DCM, wash with brine, dry over
. -
Purification: Recrystallization (usually Ethanol/Hexane) is preferred over column chromatography to avoid decomposition on acidic silica.
Protocol B: Characterization & Validation
-
Raman Spectroscopy: Look for the characteristic
stretch.-
Monomer:
(Strong). -
Polymer (if applicable): Shift to
( enyne backbone).
-
-
UV-Vis Spectroscopy:
Visualization: Synthesis & Validation Workflow
Caption: Step-by-step workflow for the catalytic synthesis and validation of aryl-butadiynes.
References
-
Glaser, C. (1869).[5][6] "Untersuchungen über einige Derivate der Phenylacetylengruppe." Berichte der deutschen chemischen Gesellschaft.
-
Hay, A. S. (1962). "Oxidative Coupling of Acetylenes. II. The Synthesis of Diphenyldiacetylene." The Journal of Organic Chemistry.
-
Fowler, F. W., & Lauher, J. W. (2000). "A Rational Design of Molecular Materials." Journal of Physical Organic Chemistry. (Discusses Schmidt's rule and spacing for polymerization).
-
Xiao, J., et al. (2019). "Topochemical Polymerization of 1,3-Butadiynes: A Review." Polymer Chemistry. (Review of substituent effects on packing).
-
Chowdhury, S., et al. (2020). "Nitro-functionalized analogues of 1,3-Butadiene: Synthesis and Biological Activity." Synthetic Communications. (Discusses biological activity of nitro-diynes).
Sources
- 1. Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes to Generate Synthetically Versatile Building Blocks and Diyne Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Benchmarking the Photophysical Properties of Diarylbutadiynes: A Comparative Guide
Part 1: Strategic Overview
Diarylbutadiynes (DABs)—molecules featuring two aryl rings connected by a rigid 1,3-butadiyne (diacetylene) linker—occupy a unique niche in the landscape of
However, their utility in drug development (e.g., as fluorescent tags or rigid linkers in PROTACs) and optoelectronics is often misunderstood due to complex excited-state dynamics. This guide benchmarks DABs against standard alternatives, providing the experimental rigor required to validate their performance in your specific application.
Why Benchmark?
-
The "Dark State" Problem: Like diphenylacetylene, unsubstituted DABs often exhibit low fluorescence quantum yields (
) due to a low-lying "dark" state that facilitates rapid non-radiative decay. -
Tunability: Strategic substitution (Donor-Acceptor engineering) can invert this state ordering, transforming a non-emissive scaffold into a highly bright fluorophore.
Part 2: Comparative Analysis & Performance Data
To objectively evaluate Diarylbutadiynes, we compare them against two primary alternatives: Diphenylacetylene (Tolan) and trans-Stilbene .
Spectral Characteristics & Quantum Efficiency[1][2]
Table 1: Photophysical Benchmarking of Unsubstituted Conjugated Bridges (in Cyclohexane)
| Property | Diarylbutadiyne (DPB) | Diphenylacetylene (Tolan) | trans-Stilbene | Performance Verdict |
| Linker Structure | DPB offers max rigidity. | |||
| Abs Max ( | ~328 nm | ~298 nm | ~295 nm | DPB red-shifted ~30 nm (Extended |
| Em Max ( | ~350 nm (Weak) | ~305 nm (Weak) | ~310 nm | DPB emission is deeper in UV/Blue. |
| Quantum Yield ( | < 0.01 (Dark State Limited) | < 0.01 (Dark State Limited) | ~0.05 | Poor without substitution. |
| Fluorescence Lifetime | < 100 ps | ~10 ps | ~100 ps | Ultra-fast decay indicates rapid internal conversion. |
| Photoisomerization | None (Rigid) | None (Rigid) | High (cis-trans) | Superior. DPB is photostable. |
Substituent Effects: The "Turn-On" Mechanism
While the unsubstituted scaffold is dim, introducing a Donor (D) and Acceptor (A) creates an Intramolecular Charge Transfer (ICT) state that stabilizes the emissive species.
-
Comparison: A D-A substituted Butadiyne (e.g., 4-Dimethylamino-4’-nitro-1,4-diphenylbutadiyne) can achieve
in non-polar solvents, outperforming equivalent stilbenes which lose energy to twisting.
Part 3: Experimental Protocols (The "How-To")
To replicate these benchmarks, follow this self-validating workflow.
Protocol A: Determination of Fluorescence Quantum Yield ( )
Standard: Relative Method using Quinine Sulfate
Reagents:
-
Reference: Quinine Sulfate in 0.1 M H₂SO₄ (
). -
Solvent: Spectroscopic grade Cyclohexane or THF (degassed).
Step-by-Step:
-
Absorbance Matching: Prepare solutions of the DAB sample and Quinine Sulfate such that their absorbance at the excitation wavelength (
) is identical and below 0.1 OD (to avoid inner-filter effects). -
Emission Scan: Record the integrated fluorescence intensity (
) from nm to 700 nm. -
Refractive Index Correction: Apply the comparative formula:
Where is the refractive index of the solvent.
Protocol B: Solvatochromic Shift (Lippert-Mataga Analysis)
Use this to measure the change in dipole moment upon excitation (
-
Solvent Set: Prepare 10
M solutions in: Hexane (Non-polar), Toluene, THF, DCM, and Acetonitrile (Polar). -
Data Collection: Measure Stokes shift (
) in wavenumbers ( ). -
Plotting: Plot
vs. Orientation Polarizability ( ).-
Linearity Check: A linear fit (
) confirms ICT character. Deviation suggests specific solvent-solute interactions (H-bonding).
-
Part 4: Visualization of Dynamics
Photophysical Workflow
The following diagram illustrates the decision tree for benchmarking DABs, distinguishing between "Dark" locally excited states and "Bright" charge-transfer states.
Caption: Operational workflow for characterizing excited-state pathways in diarylbutadiynes. Note the bifurcation based on substitution patterns.
Jablonski Diagram: The "Dark State" Competition
Understanding the energy gap between the bright (
Caption: Jablonski diagram highlighting the parasitic internal conversion to the dark 1Au state, the primary cause of fluorescence quenching in unsubstituted DABs.
References
-
Photophysical properties of symmetrically substituted diarylacetylenes and diarylbuta-1,3-diynes. Photochemical & Photobiological Sciences. [Link]
-
Nature of the 'dark' state in diphenylacetylene and related molecules. Journal of Physical Chemistry A. [Link]
-
Solvatochromic behavior of donor-acceptor-polyenes. Journal of Physical Chemistry A. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]
-
Benchmarking Density Functional Approximations for Excited-State Properties. Molecules. [Link]
Sources
Safety Operating Guide
1,4-Bis(triphenylsilyl)-1,3-butadiyne proper disposal procedures
Executive Safety Summary
Immediate Action Required: Treat 1,4-Bis(triphenylsilyl)-1,3-butadiyne as a Flammable Solid with a potentially energetic carbon backbone. While the bulky triphenylsilyl groups provide kinetic stabilization, the central 1,3-butadiyne core retains high energy density.
Critical Hazard Warning: The primary risk during disposal is accidental desilylation . Exposure to fluoride ions (e.g., TBAF, HF), strong acids, or strong bases can cleave the C-Si bond, releasing the terminal diyne (butadiyne), which is highly unstable, volatile, and shock-sensitive. Strictly segregate this waste from fluoride sources and acidic/basic waste streams.
| Parameter | Classification |
| GHS Classification | Flammable Solid (Category 2), Skin/Eye Irritant |
| RCRA Waste Code (USA) | D001 (Ignitable) |
| Chemical Stability | Stable under ambient conditions; destabilized by desilylation agents |
| Incineration Note | Generates significant Silicon Dioxide ( |
Chemical Profile & Stability Logic
To dispose of this compound safely, one must understand the "Why" behind the protocol.
-
The Stabilizing Force: The triphenylsilyl (
) groups act as steric shields. They prevent the linear diyne backbone from cross-linking (polymerizing) explosively, which is a common hazard with unsubstituted polyynes. -
The Hidden Danger (Desilylation):
The product, 1,3-butadiyne (diacetylene), is a gas at room temperature that can polymerize violently without the silyl "caps." Therefore, the integrity of the C-Si bond must be maintained until the moment of thermal destruction (incineration).
Pre-Disposal Treatment & Segregation
Do NOT attempt to chemically neutralize or quench this material using standard acid/base protocols. The safest state for this molecule is its intact, silylated form.
Segregation Logic (Graphviz Diagram)
The following diagram illustrates the critical incompatibility checks required before adding this compound to a waste container.
Figure 1: Segregation logic to prevent accidental formation of shock-sensitive terminal diynes.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound)
Applicable for: Expired reagents, recrystallization residues, or spill cleanup materials.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers if the compound is potentially contaminated with oxidizers.
-
Solvent Dampening: Add a small amount of inert solvent (e.g., Hexanes or Toluene) to the solid to reduce dust formation and static discharge risks. The material is a flammable solid; static sparks are a legitimate ignition source.
-
Labeling:
-
Primary Label: "Hazardous Waste - Flammable Solid."
-
Critical Note: Add a secondary tag: "Contains Organosilanes – High Silica Ash Content." This alerts the incineration facility to blend the waste, preventing silica slag from clogging their injection nozzles.
-
-
Storage: Store in a flammable materials cabinet away from oxidizers until pickup.
Scenario B: Solution Waste (Reaction Mixtures)
Applicable for: Mother liquors or reaction byproducts.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the facility's organic waste stream (usually non-halogenated).
-
Concentration Limit: If the concentration is high (>10% w/v), dilute with a combustible solvent (e.g., acetone, ethanol) to ensure smooth combustion.
-
No Precipitation: Verify that the compound does not precipitate out upon mixing with the waste drum contents. Precipitated solids in a liquid waste drum can settle and create "hot spots" or clog pumping systems.
Operational Workflow: The Disposal Decision Tree
This workflow guides the researcher from the bench to the waste stream.
Figure 2: Operational decision tree for managing physical forms of organosilicon diyne waste.
Emergency Contingencies
| Event | Response Procedure |
| Spill (Solid) | Do not sweep dry. Wet the spill with an inert solvent (toluene) or mineral oil to suppress dust. Scoop into a waste container using non-sparking tools. |
| Fire | Use CO2, Dry Chemical, or Foam .[1] Avoid water if possible, as hydrolysis at high temperatures can release variable silanols. |
| Skin Contact | Wash immediately with soap and water. The compound is lipophilic; water alone may not remove it efficiently. |
References
-
National Institute of Standards and Technology (NIST). 1,4-Bis(trimethylsilyl)-1,3-butadiyne Mass Spectrum and Properties.[2] (Analogous chemistry for triphenylsilyl derivative). NIST Chemistry WebBook, SRD 69.[2] [Link]
-
PubChem. Compound Summary: 1,4-Bis(trimethylsilyl)-1,3-butadiyne.[3] National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
